Cimetidine-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXAKUUQRKLND-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-29-9 | |
| Record name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cimetidine-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Cimetidine-d3, a deuterated analog of the histamine H2 receptor antagonist, Cimetidine. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are working with or interested in this stable isotope-labeled compound.
Chemical Properties
Table 1: Chemical and Physical Properties of Cimetidine and this compound
| Property | Cimetidine | This compound |
| Molecular Formula | C₁₀H₁₆N₆S[1] | C₁₀H₁₃D₃N₆S[2] |
| Molecular Weight | 252.34 g/mol [1] | 255.36 g/mol [2] |
| CAS Number | 51481-61-9[1] | 1185237-29-9[2] |
| Melting Point | 141-143 °C[3] | Not explicitly reported, but expected to be very similar to Cimetidine. |
| Boiling Point | 488 °C at 760 mmHg[4] | Not explicitly reported, but expected to be very similar to Cimetidine. |
| pKa (Strongest Basic) | 6.91[5] | Not explicitly reported, but expected to be very similar to Cimetidine. |
| Solubility | Sparingly soluble in water; very soluble in methanol.[6] Soluble in ethanol.[7] Freely soluble in water (as hydrochloride salt).[8] | Slightly soluble in methanol and water. |
Chemical Structure
This compound possesses the same fundamental structure as Cimetidine, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group of the guanidine moiety.[9] This specific labeling makes it an ideal internal standard for mass spectrometry-based quantification of Cimetidine in biological matrices.[9]
The structure of Cimetidine comprises an imidazole ring, a thioether linkage, and a cyanoguanidine group.[1] The imidazole ring is crucial for its activity as a histamine H2 receptor antagonist.
Experimental Protocols
Synthesis of Cimetidine
The synthesis of Cimetidine has been described in various patents and publications. A common method involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in an aqueous or water-containing medium at a pH range of 8.0 to 9.5.[10] This process allows for the direct crystallization of pure Cimetidine from the reaction mixture.
Another synthetic route involves reacting O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-Nʹ-methyl-Nʺ-(2-chloroethyl)guanidine in an aqueous methylamine solution.[11]
To synthesize this compound, a similar synthetic strategy would be employed, utilizing a deuterated starting material, specifically deuterated N-methylamine, to introduce the deuterium atoms at the desired position.
Analytical Methods
A sensitive and rapid HPLC-MS/MS method for the quantification of Cimetidine in human plasma has been developed and validated.[12][13] This method is crucial for bioequivalence and pharmacokinetic studies.
-
Sample Preparation: Cimetidine and an internal standard (such as ranitidine or this compound) are extracted from plasma using liquid-liquid extraction or solid-phase extraction (SPE).[12][14] SPE has been shown to provide better recovery for Cimetidine.[14]
-
Chromatographic Separation: A C18 column is typically used for separation. The mobile phase often consists of a mixture of acetonitrile and an ammonium acetate buffer.[12]
-
Detection: Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]
NMR spectroscopy is a powerful tool for the structural elucidation of Cimetidine and its derivatives.
-
Sample Preparation: For NMR analysis, the sample is typically dissolved in a deuterated solvent such as methanol-d4.[15]
-
Data Acquisition: 1H and 13C NMR spectra are acquired to determine the chemical structure and confirm the identity of the compound.[16] Solid-state NMR can also be employed to study the crystalline forms of Cimetidine hydrochloride.[17][18]
Mechanism of Action and Signaling Pathway
Cimetidine is a competitive antagonist of histamine at the H2 receptors located on the parietal cells of the stomach lining.[5] By blocking these receptors, Cimetidine inhibits the production of gastric acid.[5] This reduction in acid secretion is beneficial in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
The signaling pathway initiated by histamine binding to the H2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which ultimately results in the stimulation of the proton pump (H+/K+ ATPase) and the secretion of gastric acid. Cimetidine, by blocking the H2 receptor, interrupts this cascade.
Caption: this compound Signaling Pathway
Isotopic Effects of Deuterium Labeling
The substitution of hydrogen with deuterium can influence the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect.[19] Deuteration can lead to a slower rate of metabolism if the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[20] This can result in increased drug exposure and a longer half-life.[21]
For Cimetidine, which is metabolized by cytochrome P450 enzymes, deuteration at the N-methyl group could potentially alter its metabolic profile.[22] However, the extent of this effect is dependent on the specific enzymes involved and the rate-limiting steps of the metabolic reactions.[19][20] The primary application of this compound remains as a stable isotope-labeled internal standard, where its slightly higher mass allows for clear differentiation from the unlabeled drug in mass spectrometric analyses, ensuring accurate quantification.[23]
References
- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cimetidine 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. veeprho.com [veeprho.com]
- 10. Process for the preparation of cimetidine - Patent 0046635 [data.epo.org]
- 11. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. irep.iium.edu.my [irep.iium.edu.my]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cimetidine inhibits theophylline clearance in patients with chronic obstructive pulmonary disease: a study using stable isotope methodology during multiple oral dose administration - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cimetidine-d3 in Modern Analytical and Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine-d3, a deuterium-labeled isotopologue of the H2-receptor antagonist cimetidine, serves as a critical tool in contemporary biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly accurate and precise quantification of cimetidine in complex biological matrices. This technical guide provides an in-depth exploration of the utility of this compound, focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary knowledge to effectively employ this compound in their studies.
Introduction to this compound
This compound is a stable isotope-labeled version of cimetidine where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to cimetidine but has a molecular weight that is three daltons higher. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.
The primary and most crucial application of this compound in research is as an internal standard in quantitative bioanalysis. The addition of a known quantity of the internal standard to a sample at the beginning of the analytical process allows for the correction of variability that may occur during sample preparation, chromatography, and ionization in the mass spectrometer. Because this compound has nearly identical physicochemical properties to cimetidine, it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses, making it the "gold standard" for the accurate quantification of cimetidine.
Application in Quantitative Bioanalysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The use of this compound as an internal standard in these assays significantly enhances their accuracy and precision.
Principle of Isotope Dilution Mass Spectrometry
The technique relies on the principle of isotope dilution mass spectrometry. A known amount of this compound is "spiked" into the biological sample (e.g., plasma, urine) containing an unknown amount of cimetidine. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS. The ratio of the mass spectrometric response of cimetidine to that of this compound is used to calculate the concentration of cimetidine in the original sample. This ratio corrects for any loss of analyte during sample processing and for variations in instrument response.
Mass Spectrometric Detection
In tandem mass spectrometry, specific precursor ions are selected and fragmented to produce characteristic product ions. The monitoring of these specific "transitions" (precursor ion → product ion) is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity.
Table 1: Mass Spectrometric Parameters for Cimetidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cimetidine | 253.2 | 159.1 | Positive Electrospray (ESI+) |
| This compound | 256.2 | 162.1 | Positive Electrospray (ESI+) |
Note: The MRM transition for Cimetidine is based on cited literature.[1] The MRM transition for this compound is inferred based on its molecular weight and expected fragmentation pattern.
Experimental Protocol: Quantification of Cimetidine in Human Plasma
The following is a representative, detailed protocol for the quantification of cimetidine in human plasma using this compound as an internal standard, based on common practices in the field.
Materials and Reagents
-
Cimetidine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.
-
Protein Precipitation (alternative to SPE): Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | As specified in Table 1 |
Application in Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Accurate quantification of the drug in biological fluids over time is fundamental to these studies.
The highly accurate concentration-time data generated through this method allows for the precise calculation of key pharmacokinetic parameters.
Table 4: Key Pharmacokinetic Parameters of Cimetidine
| Parameter | Description | Typical Value |
| Tmax | Time to reach maximum plasma concentration | ~1-2 hours |
| Cmax | Maximum plasma concentration | Varies with dose |
| t1/2 | Elimination half-life | ~2 hours |
| AUC | Area under the plasma concentration-time curve | Varies with dose |
| Bioavailability | Fraction of administered dose that reaches systemic circulation | ~60-70% |
The use of this compound ensures that the data used to derive these parameters is reliable, leading to a more accurate understanding of the drug's behavior in the body.
Visualizing Workflows and Relationships
Experimental Workflow for Cimetidine Quantification
Caption: Workflow for the quantification of cimetidine in plasma using this compound.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: The principle of accurate quantification using an internal standard.
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of cimetidine. Its use as an internal standard in LC-MS/MS methods provides a level of accuracy and precision that is essential for reliable bioanalytical data. This technical guide has outlined the core principles of its application, provided a detailed experimental protocol, and presented key quantitative data. By leveraging the power of isotope dilution mass spectrometry with this compound, researchers can ensure the integrity and validity of their findings in both analytical and pharmacokinetic studies.
References
A Technical Guide to Cimetidine-d3 as an Internal Standard in Quantitative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Internal Standards in Bioanalysis
In the realm of drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in complex biological matrices, such as plasma or urine, is paramount. Analytical techniques, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for this purpose. However, the accuracy and reproducibility of these methods can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the target analyte.
To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable Isotope Labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry. Cimetidine-d3, a deuterated analog of cimetidine, exemplifies such a standard. Its "mechanism of action" is not pharmacological but analytical, functioning through the principle of Isotope Dilution Mass Spectrometry (IDMS) to ensure robust and reliable quantification.[1][2][3]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The utility of this compound as an internal standard is fundamentally based on the IDMS technique. This method relies on adding a known quantity of an isotopically enriched standard (the "spike") to a sample before any processing steps.[1][4]
The core tenets of this mechanism are:
-
Physicochemical Homology: this compound is chemically identical to cimetidine, with the only difference being the replacement of three hydrogen atoms with deuterium on one of the methyl groups. This ensures that it has virtually the same extraction efficiency, chromatographic behavior, and ionization response as the native analyte.[3][5]
-
Mass Differentiation: The mass spectrometer can easily differentiate between the analyte (cimetidine) and the IS (this compound) due to their mass-to-charge (m/z) ratio difference of 3 Daltons.
-
Ratio-Based Quantification: Quantification is not based on the absolute signal intensity of the analyte, which can fluctuate due to the aforementioned variables. Instead, it is based on the ratio of the analyte's peak area to the internal standard's peak area.[6] Because both compounds are affected proportionally by sample loss or matrix effects, this ratio remains constant and directly correlates with the analyte's initial concentration.[5]
This principle effectively normalizes the analytical process, correcting for variations that would otherwise lead to inaccurate results.
Detailed Experimental Protocol: Cimetidine Quantification in Human Plasma
The following is a representative protocol for the quantification of cimetidine in human plasma using this compound as an internal standard, synthesized from common practices in bioanalytical laboratories.[7][8][9]
3.1 Materials and Reagents
-
Analytes: Cimetidine reference standard, this compound internal standard.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and deionized water.
-
Reagents: Formic acid (≥98% purity).
-
Biological Matrix: Pooled, drug-free human plasma for preparing calibration standards and quality control samples.
3.2 Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3.3 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of cimetidine and this compound in methanol.
-
Working Solutions: Prepare intermediate working solutions of cimetidine by serial dilution of the stock solution to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the cimetidine working solutions into blank human plasma to achieve a calibration curve range (e.g., 5-5000 ng/mL).[9] Prepare QC samples at low, medium, and high concentrations similarly.
3.4 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound working solution in acetonitrile (this acts as both the IS addition and the protein precipitation agent).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
3.5 LC-MS/MS Conditions
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions are monitored.
-
Cimetidine: Q1 m/z 253.1 → Q3 m/z 159.1
-
This compound: Q1 m/z 256.1 → Q3 m/z 162.1
-
-
Key Parameters: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
Data Presentation and Interpretation
The data generated from the LC-MS/MS is used to construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression model, often with weighting (e.g., 1/x²), is applied.
Table 1: Example Data for a Calibration Curve
| Nominal Cimetidine Conc. (ng/mL) | Cimetidine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 5.0 | 10,550 | 485,100 | 0.0217 |
| 20.0 | 42,300 | 491,500 | 0.0861 |
| 100.0 | 215,800 | 488,900 | 0.4414 |
| 500.0 | 1,095,000 | 495,300 | 2.2108 |
| 2000.0 | 4,350,000 | 480,700 | 9.0493 |
| 4000.0 | 8,820,000 | 489,600 | 18.0147 |
The performance of the assay is evaluated using QC samples to determine its accuracy (how close the measured concentration is to the true value) and precision (the variability of the measurements).
Table 2: Example Assay Performance Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | n | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 15.0 | 6 | 15.8 | 105.3 | 4.5 |
| Mid QC | 750.0 | 6 | 732.5 | 97.7 | 2.8 |
| High QC | 3500.0 | 6 | 3580.5 | 102.3 | 3.1 |
Values are representative and based on typical acceptance criteria from regulatory guidelines.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of cimetidine in complex biological fluids. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the analyte allow it to perfectly track and correct for variability throughout the analytical workflow.[5][10] By enabling ratio-based quantification, this compound mitigates the impact of matrix effects and sample loss, leading to highly reliable and robust data. The use of such a stable isotope-labeled internal standard is a critical component of modern bioanalytical method development, ensuring data integrity for pharmacokinetic, bioequivalence, and other essential studies in the drug development pipeline.
References
- 1. osti.gov [osti.gov]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative analysis of cimetidine in human plasma using LC/APCI/SRM/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Synthesis and Purification of Cimetidine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Cimetidine-d3 for laboratory use. This compound, the deuterated analog of the histamine H2 receptor antagonist Cimetidine, serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1][2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the introduction of a deuterated methyl group. The most common and efficient strategy adapts established synthetic routes for Cimetidine, substituting the final methylation step with a deuterated reagent. The general synthetic pathway starts from 5-methyl-1H-imidazole-4-carbaldehyde, which is a common precursor for Cimetidine synthesis.
Synthetic Pathway Overview
The synthesis can be logically divided into three main stages:
-
Formation of the Imidazole Side Chain: Building the ethylthioethyl side chain onto the imidazole ring.
-
Guanidine Formation: Construction of the N-cyano-N'-methylguanidine moiety.
-
Final Coupling and Deuteration: Condensation of the two key fragments and introduction of the deuterium label.
A plausible and efficient synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Reduction of 5-Methyl-1H-imidazole-4-carbaldehyde
-
Reaction: 5-Methyl-1H-imidazole-4-carbaldehyde is reduced to (5-methyl-1H-imidazol-4-yl)methanol.
-
Reagents: Sodium borohydride (NaBH4), Methanol.
-
Procedure:
-
Dissolve 5-methyl-1H-imidazole-4-carbaldehyde in methanol at 0°C.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Step 2: Synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methyl-1H-imidazole
-
Reaction: The hydroxyl group of (5-methyl-1H-imidazol-4-yl)methanol is displaced by cysteamine.
-
Reagents: (5-Methyl-1H-imidazol-4-yl)methanol, Cysteamine hydrochloride, Hydrobromic acid.
-
Procedure:
-
A mixture of (5-methyl-1H-imidazol-4-yl)methanol and cysteamine hydrochloride is heated in aqueous hydrobromic acid.
-
The reaction is refluxed for several hours.
-
After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Step 3: Formation of the Isothiourea Intermediate
-
Reaction: 4-(((2-Aminoethyl)thio)methyl)-5-methyl-1H-imidazole is reacted with dimethyl N-cyanodithioiminocarbonate.
-
Reagents: 4-(((2-Aminoethyl)thio)methyl)-5-methyl-1H-imidazole, Dimethyl N-cyanodithioiminocarbonate, a suitable solvent like acetonitrile or isopropanol.
-
Procedure:
-
A solution of 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole in the chosen solvent is prepared.
-
Dimethyl N-cyanodithioiminocarbonate is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-S-methylisothiourea.
-
Step 4: Synthesis of this compound
-
Reaction: The S-methyl group of the isothiourea intermediate is displaced by methylamine-d3.
-
Reagents: N-Cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-S-methylisothiourea, Methylamine-d3 (CD3NH2) solution in a suitable solvent (e.g., water or ethanol).
-
Procedure:
-
The crude isothiourea intermediate is dissolved in a suitable solvent.
-
An aqueous or ethanolic solution of methylamine-d3 is added.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The progress of the reaction is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled, and the crude this compound is isolated by filtration or extraction.
-
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and unlabeled Cimetidine. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.
Purification Workflow
Caption: Purification workflow for this compound.
HPLC Purification Protocol
A common method for the purification of Cimetidine involves reversed-phase HPLC.
| Parameter | Specification |
| Column | C18, 5 µm, e.g., 250 x 4.6 mm |
| Mobile Phase | A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer, pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm[3] |
| Injection Volume | Dependent on concentration and column size |
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Filter the solution to remove any particulate matter.
-
Inject the solution onto the HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.
Analytical Workflow
Caption: Analytical workflow for this compound.
Expected Analytical Data
| Technique | Expected Results for this compound |
| ¹H NMR | The spectrum will be similar to that of unlabeled Cimetidine, with the notable absence of the singlet corresponding to the N-methyl protons (typically around δ 2.8 ppm). |
| ¹³C NMR | The spectrum will be similar to that of unlabeled Cimetidine. The signal for the deuterated methyl carbon will be a multiplet with a lower intensity due to C-D coupling. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to [M+H]⁺ = 256.1, which is 3 units higher than that of unlabeled Cimetidine (m/z = 253.1). Isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled molecular ion peaks. |
| HPLC | A single sharp peak should be observed under the analytical conditions described in the purification section, confirming the purity of the compound. The retention time will be very similar to that of unlabeled Cimetidine. |
Table of Expected ¹H NMR Data (Reference: Unlabeled Cimetidine in DMSO-d6)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole-CH | ~7.5 | s |
| Imidazole-NH | ~6.8 | br s |
| -CH2-S- | ~3.6 | s |
| -S-CH2- | ~2.7 | t |
| -CH2-N- | ~3.4 | q |
| Imidazole-CH3 | ~2.2 | s |
| N-CH3 | ~2.8 | s (Absent in this compound) |
Table of Mass Spectrometry Data
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| Cimetidine | C₁₀H₁₆N₆S | 253.1 |
| This compound | C₁₀H₁₃D₃N₆S | 256.1 |
Conclusion
The synthesis of this compound for laboratory use is a feasible process that leverages established synthetic routes for the parent compound, with the critical introduction of a deuterated methyl group in the final step. Careful purification by HPLC is necessary to ensure high purity and isotopic enrichment. The identity and quality of the final product should be rigorously confirmed by a combination of NMR, mass spectrometry, and HPLC analysis. This guide provides a foundational framework for researchers to produce high-quality this compound for use as an internal standard in a variety of research and drug development applications.
References
Navigating the Analytical Landscape of Cimetidine-d3: A Technical Guide to its Certificate of Analysis
For Immediate Release
This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for Cimetidine-d3, a deuterated analog of Cimetidine. Designed for researchers, scientists, and drug development professionals, this document outlines the key quality control specifications, analytical methodologies, and data interpretation necessary for the proficient use of this compound as an internal standard in pharmacokinetic and analytical studies.
This compound is a stable isotope-labeled version of Cimetidine, a well-known histamine H2 receptor antagonist. Its primary application is as an internal standard for the quantitative analysis of Cimetidine in biological samples by mass spectrometry (MS) and liquid chromatography (LC).[1][2] The incorporation of deuterium atoms results in a mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
Core Quality Parameters and Specifications
A Certificate of Analysis for this compound provides critical data verifying its identity, purity, and suitability for its intended analytical purpose. The following tables summarize the essential quantitative data typically presented.
Table 1: Identification and General Properties
| Parameter | Specification | Typical Value |
| Product Name | This compound | This compound |
| CAS Number | 1185237-29-9 | 1185237-29-9 |
| Molecular Formula | C₁₀D₃H₁₃N₆S | C₁₀D₃H₁₃N₆S |
| Molecular Weight | 255.36 g/mol | 255.36 g/mol |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO | Soluble in DMSO (e.g., 50 mg/mL)[3] |
Table 2: Purity and Assay Data
| Parameter | Method | Specification | Typical Value |
| Chemical Purity (HPLC) | HPLC-UV | ≥98% | >99% |
| Isotopic Purity (Mass Spec) | LC-MS | ≥99 atom % D | ≥99 atom % D |
| Assay (by HPLC) | HPLC-UV | 98.0% - 102.0% | 99.5% |
| Residual Solvents | GC-HS | Conforms to USP <467> | <0.1% |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤0.5% | 0.2% |
| Residue on Ignition | USP <281> | ≤0.1% | <0.1% |
Detailed Experimental Protocols
The following sections detail the methodologies employed to ascertain the quality parameters of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography coupled with UV detection is a cornerstone for determining the chemical purity and assay of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 3.0) and an organic modifier like acetonitrile.[4] A common ratio is 90:10 (aqueous:organic).[4]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[4]
-
Detection Wavelength: The UV detector is set to a wavelength where Cimetidine exhibits strong absorbance, typically around 218-220 nm.[4][5]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or the mobile phase. This stock is then diluted to an appropriate concentration for analysis.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the expected molecular ion for this compound confirms its identity. Isotopic purity is assessed by examining the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated forms of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR (Proton NMR) spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6), is used.[6]
-
Analysis: The ¹H NMR spectrum of this compound will be consistent with the structure of Cimetidine, but with the absence of the signal corresponding to the protons that have been replaced by deuterium. For this compound, the signal for the N-methyl group will be absent or significantly reduced.
Workflow and Pathway Diagrams
The following diagrams illustrate the typical analytical workflow for the quality control of this compound and a conceptual representation of its use as an internal standard.
Caption: Quality Control Workflow for this compound.
Caption: Use of this compound as an Internal Standard.
References
Physicochemical Properties of Deuterated Cimetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the histamine H2 receptor antagonist, cimetidine, and its deuterated analogue, Cimetidine-d3. While extensive experimental data is available for cimetidine, specific quantitative data for its deuterated form is limited in publicly accessible literature. This guide presents the known properties of cimetidine and offers insights into the anticipated properties of this compound based on established principles of kinetic isotope effects. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside a visual representation of cimetidine's mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the development and characterization of deuterated pharmaceuticals.
Introduction
Cimetidine is a histamine H2 receptor antagonist widely used to inhibit gastric acid secretion in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a strategic approach in drug development to modulate pharmacokinetic and metabolic profiles.[2][3] Deuteration can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to improved drug exposure and a more favorable dosing regimen.[4] this compound is the deuterated form of cimetidine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium.[5][6] Understanding the physicochemical properties of both the parent drug and its deuterated analogue is crucial for formulation development, quality control, and predicting in vivo performance.
This guide summarizes the available physicochemical data for cimetidine and provides a comparative perspective on what can be expected for deuterated cimetidine. It also includes detailed methodologies for the experimental determination of these properties.
Physicochemical Properties
The introduction of deuterium into a molecule can subtly influence its physicochemical properties. While significant shifts are not always observed, minor changes in properties such as pKa, solubility, and lipophilicity can occur.[7]
Data Presentation
The following tables summarize the known quantitative physicochemical data for cimetidine. Due to the limited availability of specific experimental data for this compound in the public domain, the corresponding values are discussed based on theoretical expectations and general observations for deuterated compounds.
Table 1: General and Physical Properties
| Property | Cimetidine | Deuterated Cimetidine (this compound) |
| Chemical Name | N''-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine[8] | 2-cyano-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine[5] |
| CAS Number | 51481-61-9[9] | 1185237-29-9[5] |
| Molecular Formula | C10H16N6S[9] | C10H13D3N6S[10] |
| Molecular Weight | 252.34 g/mol [9] | 255.36 g/mol [10] |
| Appearance | White to off-white crystalline powder[8] | Expected to be a white to off-white solid |
| Melting Point | 141-143 °C | Expected to be very similar to cimetidine. Minor variations may occur due to changes in crystal lattice energy. |
Table 2: Physicochemical Parameters
| Parameter | Cimetidine | Deuterated Cimetidine (this compound) |
| pKa | 6.8[11] | Expected to be very similar to cimetidine. Deuterium substitution on a methyl group distant from the ionizable center is unlikely to cause a significant change in pKa. |
| Aqueous Solubility | Sparingly soluble in water.[8] Approximately 9.38 mg/mL at 25°C. Soluble to 50 mM in water.[12] | Expected to have similar solubility to cimetidine. Minor differences may arise from subtle changes in intermolecular interactions. |
| logP (Octanol/Water) | 0.4 | Expected to be very similar to cimetidine. Deuteration generally has a minimal effect on lipophilicity. |
Mechanism of Action: Histamine H2 Receptor Antagonism
Cimetidine functions as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1] Histamine, released from enterochromaffin-like (ECL) cells, normally stimulates these receptors, initiating a signaling cascade that leads to the secretion of gastric acid.
The binding of histamine to the H2 receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates various proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is responsible for secreting H+ ions into the gastric lumen in exchange for K+ ions.
Cimetidine, by competitively blocking the H2 receptor, prevents histamine from initiating this cascade. This results in a reduction of cAMP levels and subsequent down-regulation of the proton pump activity, leading to a decrease in gastric acid secretion.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa, aqueous solubility, and partition coefficient.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and reliable method for pKa determination.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of the test compound (cimetidine or deuterated cimetidine) of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water. If solubility is a concern, a co-solvent system (e.g., water-methanol) may be used, and the apparent pKa is then extrapolated to 0% co-solvent.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a known volume of the test compound solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
If the compound is a base (like cimetidine), it is first acidified with a known excess of the standard strong acid.
-
Titrate the solution with the standard strong base, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point(s) can be determined from the inflection point(s) of the curve, often by calculating the first or second derivative of the curve.
-
The pKa is determined from the pH value at the half-equivalence point. For a basic compound like cimetidine, the pKa of its conjugate acid is determined.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid test compound (cimetidine or deuterated cimetidine) to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at various pH values). The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the undissolved solid.
-
Separate the solid from the liquid phase by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve prepared with standard solutions of the compound is used for quantification.
-
Determination of Partition Coefficient (logP) by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, and permeability across biological membranes. The shake-flask method is a traditional approach for its determination.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.
-
-
Partitioning:
-
Prepare a stock solution of the test compound (cimetidine or deuterated cimetidine) in either the pre-saturated n-octanol or pre-saturated water.
-
Add a known volume of this stock solution to a vessel containing a known volume of the other pre-saturated phase. The ratio of the volumes of the two phases can be varied.
-
Seal the vessel and shake it vigorously for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-24 hours) at a constant temperature.
-
-
Phase Separation:
-
After shaking, separate the two phases by centrifugation to ensure a clean separation and break any emulsions.
-
-
Quantification:
-
Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Conclusion
Cimetidine is a well-characterized histamine H2 receptor antagonist with established physicochemical properties. Its deuterated analogue, this compound, is of interest for its potential to offer a modified metabolic profile. While specific experimental data for the physicochemical properties of this compound are not widely available, it is anticipated that its pKa, aqueous solubility, and partition coefficient will be very similar to those of the parent compound. The detailed experimental protocols provided in this guide offer a robust framework for the determination of these critical parameters, which is essential for the progression of deuterated drug candidates through the development pipeline. Further experimental studies are warranted to definitively characterize the physicochemical profile of deuterated cimetidine and to fully understand the implications of deuteration on its biopharmaceutical properties.
References
- 1. This compound (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1185237-29-9 | LGC Standards [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 12. rndsystems.com [rndsystems.com]
Cimetidine-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cimetidine-d3, a deuterated analog of the histamine H2-receptor antagonist, Cimetidine. This document details its chemical properties, mechanism of action, and its application in bioanalytical and pharmacokinetic studies, providing a valuable resource for professionals in drug development and related scientific fields.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for this compound are summarized below.
| Parameter | Value | Reference(s) |
| CAS Number | 1185237-29-9 | [1] |
| Molecular Weight | 255.36 g/mol | [1] |
| Molecular Formula | C₁₀H₁₃D₃N₆S | [1] |
Mechanism of Action: Histamine H2-Receptor Antagonism
Cimetidine functions as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[2] By blocking these receptors, cimetidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This action effectively reduces the volume and acidity of gastric juice.[2]
The signaling pathway initiated by histamine binding to the H2-receptor involves the activation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP acts as a second messenger, ultimately leading to the activation of the proton pump (H+/K+-ATPase), the final step in hydrochloric acid secretion into the stomach lumen. Cimetidine's blockade of the H2-receptor interrupts this entire sequence.
Below is a diagram illustrating the signaling pathway of histamine H2-receptor activation and the inhibitory action of Cimetidine.
Caption: Cimetidine blocks the histamine H2-receptor, inhibiting acid secretion.
Experimental Protocols: Bioanalytical Method for Cimetidine Quantification
This compound is widely utilized as an internal standard (IS) in the quantification of cimetidine in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this compound is best practice as it has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3]
Below is a representative experimental protocol for the determination of cimetidine in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40°C.
3. Mass Spectrometry Conditions (Illustrative)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cimetidine MRM Transition: To be determined by direct infusion of a standard solution (e.g., m/z 253.1 → 159.1).
-
This compound MRM Transition: To be determined by direct infusion of the internal standard (e.g., m/z 256.1 → 159.1).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
4. Quantification
The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte (cimetidine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known cimetidine concentrations.
The following diagram outlines the general workflow for a bioanalytical method using this compound as an internal standard.
Caption: A typical workflow for quantifying cimetidine in plasma samples.
References
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Cimetidine-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the use of deuterated compounds has emerged as a strategic approach to enhance pharmacokinetic profiles and improve therapeutic outcomes. Cimetidine-d3, a deuterium-labeled analog of the H2 receptor antagonist Cimetidine, is a prime example of such innovation. However, the efficacy and safety of deuterated drugs are intrinsically linked to their isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies and potential challenges in ensuring a high-quality active pharmaceutical ingredient (API).
The Criticality of Isotopic Purity
Deuterium's heavier isotope, when strategically incorporated into a drug molecule, can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile. However, the presence of non-deuterated or partially deuterated isotopologues can diminish these advantages and introduce variability in the drug's performance. Therefore, stringent control and accurate measurement of isotopic purity are paramount.
While specific monographs for this compound are not yet established in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the general principles for the quality control of deuterated drugs apply. Regulatory bodies like the U.S. Food and Drug Administration (FDA) expect a thorough characterization of the isotopic distribution of any deuterated API.
Benchmarking Isotopic Purity
In the absence of official specifications for this compound, a survey of commercially available deuterated compounds provides a valuable benchmark for acceptable isotopic purity levels. High-quality deuterated standards typically exhibit an isotopic enrichment of 98% or greater.[1][2]
| Compound | Degree of Deuteration | Reported Isotopic Purity (%) |
| Benzofuranone derivative | d2 | 94.7[3] |
| Tamsulosin-d4 | d4 | 99.5[3] |
| Oxybutynin-d5 | d5 | 98.8[3] |
| Eplerenone-d3 | d3 | 99.9[3] |
| Propafenone-d7 | d7 | 96.5[3] |
| Commercially Available Deuterated Reagents | - | 98 - 99.9[1] |
This table presents a summary of reported isotopic purity for various commercially available deuterated compounds and is intended to serve as a general guideline.
Unraveling the Synthesis and Potential Isotopic Impurities of this compound
The synthesis of this compound typically involves the introduction of a deuterated methyl group (CD3). A common synthetic route for Cimetidine starts from 4-carboethoxy-5-methylimidazole, which undergoes a series of reactions to build the final molecule. The deuteration is generally achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the final steps of the synthesis.
Potential Sources of Isotopic Impurities:
-
Incomplete Deuteration of the Reagent: The isotopic purity of the deuterated methylating agent is a primary determinant of the final product's isotopic enrichment.
-
Hydrogen-Deuterium Exchange: Under certain reaction conditions, there is a possibility of back-exchange, where deuterium atoms are replaced by protons from the solvent or other reagents.
-
Side Reactions: Incomplete reactions or the formation of byproducts can lead to a mixture of isotopologues.
A thorough understanding of the synthetic pathway is crucial for identifying and controlling the formation of these isotopic impurities.
Analytical Arsenal for Isotopic Purity Determination
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of deuterated compounds.[3]
Mass Spectrometry (MS) for Isotopic Enrichment
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and calculating the overall isotopic enrichment of this compound.
Experimental Protocol: LC-HRMS for Isotopic Purity of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape for Cimetidine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecule of this compound ([M+H]+) and its corresponding isotopologues (d0, d1, d2).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of isotopic purity using the following formula:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Quantification
NMR spectroscopy, particularly ¹H NMR, is instrumental in confirming the specific site of deuteration and can also be used for quantitative analysis of isotopic purity.
Experimental Protocol: Quantitative ¹H NMR for Isotopic Purity of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal corresponding to the residual protons at the deuterated position (in this case, the N-methyl group).
-
Integrate a well-resolved signal from a non-deuterated part of the Cimetidine molecule.
-
Integrate the signal of the internal standard.
-
The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signal at the deuterated site to the integral of a signal from a fully protonated position within the molecule, taking into account the number of protons each signal represents.
-
Visualizing the Workflow
A systematic workflow is essential for the reliable determination of isotopic purity.
Caption: Workflow for Isotopic Purity Assessment of this compound.
Conclusion
Ensuring the isotopic purity of this compound is a multifaceted challenge that requires a deep understanding of its synthesis, potential impurities, and the application of sophisticated analytical techniques. While specific regulatory guidelines for deuterated compounds are still evolving, a combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust framework for the comprehensive characterization of this compound. By adhering to rigorous analytical protocols and establishing internal quality standards based on available data for other deuterated pharmaceuticals, researchers and drug developers can confidently advance the development of this and other innovative deuterated medicines.
References
- 1. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cimetidine-d3: A Technical Guide for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cimetidine-d3, a deuterated analog of the histamine H2 receptor antagonist cimetidine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in pharmaceutical research, with a focus on its application as an internal standard in analytical assays and its role in studying drug metabolism.
This compound Suppliers for Pharmaceutical Research
This compound is available from several reputable suppliers that cater to the pharmaceutical research industry. When selecting a supplier, it is crucial to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and of course, pricing. Below is a summary of key information from various suppliers.
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| Santa Cruz Biotechnology | 1185237-29-9 | C10H13D3N6S | Lot-specific | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. |
| MedChemExpress | 1185237-29-9 | C10H13D3N6S | Not specified | Labeled as SKF-92334-d3. For research use only. |
| LGC Standards | 1185237-29-9 | C10D3H13N6S | >95% (HPLC) | Product is a stable isotope-labeled analytical standard. |
| Veeprho | 1185237-29-9 | C10H13D3N6S | Not specified | Utilized as an internal standard in analytical and pharmacokinetic research. |
| Cayman Chemical | 1185237-29-9 | C10H13D3N6S | ≥99% deuterated forms (d1-d3) | Intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS. |
| Simson Pharma Limited | 1185237-29-9 | C10H13D3N6S | Not specified | Accompanied by a Certificate of Analysis. |
Experimental Protocols
Quantification of Cimetidine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.
Objective: To determine the concentration of cimetidine in human plasma samples.
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed, utilizing this compound as the internal standard.[1][2][3][4]
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).[1]
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax SB-CN, 150 mm x 2.1 mm, 5 µm)[3] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous component (e.g., 20 mM ammonium acetate) and an organic component (e.g., methanol). A typical composition is methanol:20 mM ammonium acetate (55:45, v/v).[3] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode.[2][3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | - Cimetidine: m/z 253.1 → 159.1 (example) - this compound: m/z 256.1 → 162.1 (example) |
| Ion Source Temperature | 400 - 550 °C |
| Collision Energy | Optimized for each transition |
Data Analysis:
The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte (cimetidine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed using known concentrations of cimetidine.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
Cimetidine is a known inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of many drugs.[5][6][7][8] An in vitro CYP inhibition assay is essential to assess the potential for drug-drug interactions.
Objective: To determine the inhibitory potential of a test compound on major CYP isoforms, using cimetidine as a known inhibitor control.
Methodology: A fluorometric assay using human liver microsomes or recombinant CYP enzymes is a common high-throughput screening method.[9][10][11][12]
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Test compound and Cimetidine (as a positive control inhibitor)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the test compound and cimetidine at various concentrations.
-
In a 96-well plate, add the human liver microsomes or recombinant CYP enzymes, the fluorogenic substrate, and the test compound or cimetidine.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37 °C for a specified time.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
Data Analysis:
The percentage of inhibition is calculated by comparing the fluorescence in the wells containing the test compound or cimetidine to the control wells (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cimetidine IC50 Values for CYP Isoforms:
| CYP Isoform | Reported IC50 (µM) |
| CYP2D6 | ~98[13] |
| Other Isoforms | Cimetidine shows varying inhibitory effects on other CYPs like CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[8] |
Visualizations
Histamine H2 Receptor Signaling Pathway
Cimetidine functions as a competitive antagonist at the histamine H2 receptor, which is primarily found on the basolateral membrane of gastric parietal cells. The binding of histamine to the H2 receptor initiates a signaling cascade that leads to the secretion of gastric acid. Cimetidine blocks this initial step.
Experimental Workflow for Analyte Quantification using this compound
This diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological matrix using an internal standard like this compound.
References
- 1. Quantitative analysis of cimetidine in human plasma using LC/APCI/SRM/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A single LC-tandem mass spectrometry method for the simultaneous determination of four H2 antagonists in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade Cimetidine-d3: Cost, Availability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the cost and availability of research-grade Cimetidine-d3. It also outlines its primary application as an internal standard in analytical methodologies and details the relevant biological pathways of its non-deuterated counterpart, cimetidine.
Introduction to this compound
This compound is the deuterated analog of cimetidine, a well-known histamine H2 receptor antagonist. The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an ideal internal standard for the quantitative analysis of cimetidine in biological matrices by mass spectrometry.[1][2] Its use significantly enhances the accuracy and precision of bioanalytical methods by correcting for variations in sample preparation and instrument response.[1]
Cost and Availability of Research-Grade this compound
The cost of research-grade this compound can vary based on the supplier, quantity, and purity. The compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. Below is a summary of pricing and availability from various vendors. Please note that prices are subject to change and may not include shipping and handling fees. For the most current pricing, it is recommended to visit the supplier's website or request a formal quote.
| Supplier | Catalog Number | Quantity | Purity | Price (USD) | Availability |
| MedChemExpress | HY-14289S | 1 mg | Not specified | $270 | 3-4 weeks |
| 5 mg | Not specified | Get Quote | 3-4 weeks | ||
| 10 mg | Not specified | Get Quote | 3-4 weeks | ||
| Cayman Chemical | 29050 | 1 mg | ≥99% deuterated forms (d1-d3) | €426.00 | 6-10 business days |
| LGC Standards | TRC-C441652-1MG | 1 mg | >95% (HPLC) | Login to view | In stock |
| CDN-D-6876-0.005G | 5 mg | 99 atom % D, min 98% Chemical Purity | Login to view | In stock | |
| CDN-D-6876-0.01G | 10 mg | 99 atom % D, min 98% Chemical Purity | Login to view | In stock | |
| Santa Cruz Biotechnology | sc-219434 | Not specified | Not specified | Contact for pricing | Not specified |
| Simson Pharma Limited | Not specified | Certificate of Analysis provided | Request a Quote | Not specified | |
| Veeprho | Not specified | Not specified | Request a Quote | Not specified |
Experimental Protocol: Quantification of Cimetidine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a generalized methodology for the determination of cimetidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard (IS) to ensure accurate quantification.
Materials and Reagents
-
Cimetidine reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (blank)
-
Deionized water
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized to ensure good separation of cimetidine and this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cimetidine: Precursor ion (Q1) m/z 253.1 -> Product ion (Q3) m/z 159.1
-
This compound: Precursor ion (Q1) m/z 256.1 -> Product ion (Q3) m/z 162.1
-
Data Analysis
The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of cimetidine.
Signaling and Metabolic Pathways
This compound is expected to follow the same biological pathways as its non-deuterated counterpart. The primary mechanism of action of cimetidine is the blockade of the histamine H2 receptor.[3] It also undergoes metabolism in the liver and is known to inhibit several cytochrome P450 enzymes.[4][5]
Histamine H2 Receptor Signaling Pathway
Cimetidine acts as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[3][6] This action inhibits the downstream signaling cascade that leads to gastric acid secretion.
Caption: Cimetidine competitively inhibits the histamine H2 receptor, blocking acid secretion.
Cimetidine Metabolism and P450 Inhibition
Cimetidine is primarily metabolized in the liver to cimetidine sulfoxide.[4][7] It is also a known inhibitor of several cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[4]
Caption: Cimetidine is metabolized and also inhibits key cytochrome P450 enzymes.
Conclusion
Research-grade this compound is a critical tool for the accurate quantification of cimetidine in preclinical and clinical studies. While the cost can be significant, its availability from multiple suppliers provides researchers with options to procure this essential internal standard. The provided experimental outline and pathway diagrams serve as a valuable resource for scientists and drug development professionals working with this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cimetidine - Wikipedia [en.wikipedia.org]
- 5. Cimetidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of Cimetidine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Cimetidine-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterium-labeled analog of Cimetidine, is widely used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accuracy and precision.[1][2]
Introduction
Cimetidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion.[3] Its quantification in biological matrices is crucial for drug development and clinical monitoring. LC-MS/MS offers high sensitivity and selectivity for the analysis of Cimetidine and its deuterated internal standard, this compound. This protocol outlines the key steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Cimetidine, which are indicative of the expected performance when using this compound as an internal standard.
Table 1: Linearity and Sensitivity of Cimetidine LC-MS/MS Assays
| Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Matrix | Reference |
| 5 - 10,000 | 5 | Human Plasma | [4] |
| 25 - 6,000 | 25 | Human Plasma | [5] |
| 5 - 20,000 | 5 | Human Plasma | [6] |
| 5 - 5,000 | 5 | Human Plasma | [7] |
Table 2: Precision and Accuracy of Cimetidine LC-MS/MS Assays
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Matrix | Reference |
| 5 - 10,000 | 1.1 - 8.9 | Not Reported | 94.7 - 108.0 | Human Plasma | [4] |
| 25 - 6,000 | < 12.02 | < 12.20 | 98.94 - 103.96 | Human Plasma | [5] |
| 5 - 20,000 | 1.37 - 9.29 | 3.51 - 9.40 | Not Reported | Human Plasma | [6] |
| 5 - 5,000 | 2.0 - 5.4 | 4.2 - 6.3 | 92.1 - 106.6 | Human Plasma | [7] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix and desired cleanliness of the sample. Two common methods are Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
a) Protein Precipitation (Recommended for high-throughput analysis)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b) Liquid-Liquid Extraction (For cleaner samples)
-
To 500 µL of plasma sample, add a known amount of this compound internal standard.
-
Add 50 µL of 2.5 M sodium hydroxide and 150 µL of K2CO3, and mix well.[8]
-
Add 2 mL of ethyl acetate and vortex for 1 minute.[8]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 50°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy: Optimize for each transition (typically 15-25 eV).
-
Source Temperature: 500°C.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Cimetidine's mechanism of action on the Histamine H2 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Cimetidine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 7. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | C10H16N6S | CID 136257836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Cimetidine in Human Plasma using UPLC-MS/MS with Cimetidine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimetidine is a histamine H2-receptor antagonist widely used to treat gastric ulcers and other conditions caused by excess stomach acid.[1] Accurate and reliable quantification of cimetidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This application note details a sensitive, specific, and robust bioanalytical method for the determination of cimetidine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
The method employs a stable isotope-labeled internal standard, Cimetidine-d3, which is the deuterium-labeled analog of cimetidine.[2][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for variability in sample preparation and instrument response, leading to improved accuracy and precision.[2][4] The protocol described herein has been validated according to established regulatory guidelines.
Materials and Reagents
| Item | Supplier/Grade |
| Cimetidine (Reference Standard) | Sigma-Aldrich or equivalent |
| This compound (Internal Standard) | MedChemExpress, LGC Standards or equivalent[4][5] |
| Acetonitrile | HPLC or LC-MS Grade |
| Methanol | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Acetate | Analytical Grade |
| Water | Deionized, 18 MΩ·cm or higher |
| Human Plasma (K2-EDTA) | Reputable biological vendor |
| Analytical Balance | Calibrated, readable to 0.01 mg |
| Centrifuge | Capable of >10,000 x g |
| Pipettes | Calibrated, various volumes |
| Vortex Mixer | Standard laboratory model |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of cimetidine and this compound reference standards into separate volumetric flasks.
-
Dissolve the standards in methanol to create a final concentration of 1 mg/mL for each. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of cimetidine working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike calibration curve (CC) standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Calibration Curve Standards:
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate cimetidine working standard solution to prepare CC standards.
-
A typical concentration range is 5 ng/mL to 5000 ng/mL.[6] The final concentrations may be, for example: 5, 10, 50, 200, 500, 1000, 2500, and 5000 ng/mL.
-
-
Quality Control Samples:
-
Prepare QC samples in bulk by spiking blank human plasma at four concentration levels:
-
LLOQ QC: Lower Limit of Quantification (e.g., 5 ng/mL)
-
Low QC (LQC): ~3x LLOQ (e.g., 15 ng/mL)
-
Medium QC (MQC): Mid-range of the calibration curve (e.g., 400 ng/mL)
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 4000 ng/mL)
-
-
Aliquot and store QC samples at -70°C or below until analysis.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for extracting cimetidine from plasma.[7]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix sample. Vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
Workflow for Sample Preparation and Analysis
Caption: Bioanalytical workflow from sample preparation to final quantification.
UPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase, e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 450°C |
| MRM Transitions | Compound |
| Cimetidine | |
| This compound |
Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.
Method Validation Summary
The bioanalytical method was validated based on regulatory guidelines. The key parameters and typical acceptance criteria are summarized below.
Selectivity and Specificity
-
Procedure: Six different lots of blank human plasma were analyzed to check for interferences at the retention times of cimetidine and this compound.
-
Acceptance Criteria: No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS) should be present.
Linearity and Range
-
Procedure: Calibration curves were prepared and analyzed on three separate days. The peak area ratio (Cimetidine/Cimetidine-d3) was plotted against the nominal concentration.
-
Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% for LLOQ).
Accuracy and Precision
-
Procedure: Six replicates of QC samples (LLOQ, LQC, MQC, HQC) were analyzed on three different days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (%RE) should be within ±15% of the nominal value (±20% for LLOQ).
Recovery and Matrix Effect
-
Procedure:
-
Recovery: The peak area of cimetidine in extracted plasma samples was compared to that of post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Matrix Effect: The peak area of post-extraction spiked samples was compared to that of neat solutions.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across different plasma lots should be ≤15%.
Stability
-
Procedure: The stability of cimetidine in plasma was assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative autosampler stability).
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Quantitative Data Summary
Table 1: Calibration Curve Linearity
| Parameter | Result |
| Concentration Range | 5.0 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
Table 2: Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| LLOQ QC | 5.0 | ≤ 10.0% | ± 12.0% | ≤ 12.0% | ± 13.0% |
| Low QC | 15.0 | ≤ 8.0% | ± 9.0% | ≤ 9.0% | ± 10.0% |
| Medium QC | 400 | ≤ 6.0% | ± 7.0% | ≤ 7.0% | ± 8.0% |
| High QC | 4000 | ≤ 5.0% | ± 6.0% | ≤ 6.0% | ± 7.0% |
| (Data shown are representative and should meet acceptance criteria of ≤15% for %CV and ±15% for %RE, except for LLOQ which is ≤20% and ±20% respectively) |
Table 3: Stability and Recovery Summary
| Parameter | Condition | Result (% of Nominal) |
| Stability | Freeze-Thaw (3 cycles) | 92% - 108% |
| Bench-Top (4 hours, RT) | 95% - 105% | |
| Autosampler (24 hours, 10°C) | 96% - 104% | |
| Long-Term (30 days, -70°C) | 94% - 106% | |
| Recovery | Cimetidine | 85% - 95% |
| This compound | 88% - 96% |
Rationale for Using a Deuterated Internal Standard
Caption: Logic of using a co-eluting internal standard to correct for analytical variability.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of cimetidine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of pharmacokinetic and clinical studies. The validation results demonstrate that the method is robust and meets the stringent requirements for bioanalytical method validation.
References
- 1. Bioanalysis of cimetidine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 1185237-29-9 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. irep.iium.edu.my [irep.iium.edu.my]
Quantification of Cimetidine in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of cimetidine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, cimetidine-d3, to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) protocol is utilized for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for use in clinical research and pharmacokinetic studies.
Introduction
Cimetidine is a histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease.[1] Accurate and reliable quantification of cimetidine in biological matrices such as urine is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the determination of cimetidine in human urine, offering a high degree of selectivity and sensitivity.
Experimental
Materials and Reagents
-
Cimetidine certified reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human urine, drug-free
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Plexa, 30 mg)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
SPE vacuum manifold
Sample Preparation: Solid-Phase Extraction (SPE)
A detailed solid-phase extraction protocol is outlined below.[2]
-
Precondition SPE Cartridge: Sequentially wash the SPE cartridges with 1 mL of ethyl acetate, 1 mL of 1% formic acid in methanol (v/v), and 1 mL of 1% formic acid in water (v/v).
-
Sample Loading: To 1 mL of urine sample, add the this compound internal standard. Vortex mix and centrifuge. Load the supernatant onto the preconditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in 15% methanol (v/v).
-
Drying: Dry the cartridge for 30 minutes under vacuum.
-
Elution: Elute the analytes with 4 x 250 µL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient should be optimized to ensure separation from matrix components. A representative gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Cone Voltage: 25 V
The MRM transitions for cimetidine and this compound are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Cimetidine | 253.2 | 159.1 | 0.3 | 15.0 |
| This compound | 256.2 | 162.1 | 0.3 | Optimized by user |
Note: The collision energy for this compound should be optimized on the user's specific instrument for maximum signal intensity.
Results and Discussion
Method Validation
The analytical method was validated for linearity, limit of quantification, precision, accuracy, and recovery.
Quantitative Data
The following tables summarize the quantitative performance of the method based on data from various validated assays for cimetidine in biological matrices.
Table 1: Calibration Curve and Limit of Quantification
| Parameter | Value | Reference |
| Linearity Range | 5.0 - 5000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low QC | 2.0 - 5.4 | 4.2 - 6.3 | 92.1 - 103.7 | 97.0 - 106.6 | |
| Mid QC | 2.0 - 5.4 | 4.2 - 6.3 | 92.1 - 103.7 | 97.0 - 106.6 | |
| High QC | 2.0 - 5.4 | 4.2 - 6.3 | 92.1 - 103.7 | 97.0 - 106.6 |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Cimetidine | Solid-Phase Extraction | 89 | |
| Cimetidine | Liquid-Liquid Extraction | 85 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of cimetidine in human urine. The use of a deuterated internal standard and a robust SPE sample preparation protocol ensures high-quality data suitable for demanding applications in clinical and pharmaceutical research. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it a valuable tool for researchers in the field.
References
Application Notes and Protocols for Cimetidine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Cimetidine-d3 for analysis in biological matrices. The following sections outline three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are suitable for preparing samples for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly for removing proteins from plasma or serum samples that can interfere with analysis. This technique is widely used due to its simplicity and speed.
Application Note:
Protein precipitation with acetonitrile or perchloric acid is a common and effective method for the extraction of cimetidine from plasma.[1][2] Acetonitrile precipitation is generally preferred for LC-MS/MS applications as it is a weaker protein precipitant than trichloroacetic acid and is compatible with reversed-phase chromatography. Perchloric acid is also a viable option, offering efficient protein removal.[2] This method is advantageous for high-throughput screening due to its simplicity.
Quantitative Data Summary:
| Parameter | Protein Precipitation with Acetonitrile | Protein Precipitation with Perchloric Acid |
| Analyte | Cimetidine | Cimetidine |
| Matrix | Human Plasma | Human Plasma |
| Recovery | 75%[1] | >90%[2] |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.1 µg/mL[2] |
| Precision (%RSD) | Not Specified | < 5%[2] |
| Accuracy (%RE) | Not Specified | < 5%[2] |
Experimental Protocol: Protein Precipitation with Acetonitrile
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
Aliquoting: Pipette 0.5 mL of the plasma sample into a clean microcentrifuge tube.[1]
-
Spiking (if necessary): If this compound is being used as an internal standard, spike the plasma sample with the appropriate concentration of the standard solution.
-
Precipitation: Add 4 mL of acetonitrile to the plasma sample.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and transfer it to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Analysis: Inject the resulting solution into the analytical instrument (e.g., HPLC or LC-MS/MS).
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Application Note:
LLE is a more selective method than protein precipitation and can provide a cleaner extract. For cimetidine analysis, ethyl acetate and dichloromethane have been successfully used as extraction solvents.[1] This technique is effective in removing interfering substances and concentrating the analyte.
Quantitative Data Summary:
| Parameter | Liquid-Liquid Extraction with Ethyl Acetate |
| Analyte | Cimetidine |
| Matrix | Human Plasma |
| Recovery | 85%[1] |
| Lower Limit of Quantification (LLOQ) | Not Specified |
| Precision (%RSD) | Not Specified |
| Accuracy (%RE) | Not Specified |
Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate
-
Sample Preparation: Take 0.5 mL of the plasma sample in a suitable tube.[1]
-
Spiking: Add the this compound internal standard to the plasma sample.
-
Extraction: Add 3 mL of ethyl acetate to the plasma sample.[1]
-
Vortexing: Vortex the mixture for 1 minute to facilitate the extraction of the analyte into the organic phase.[1]
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[1]
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the analytical system.
-
Analysis: Analyze the reconstituted sample using HPLC or LC-MS/MS.
References
Application Note: Optimization of MRM Transitions for Cimetidine-d3 using Triple Quadrupole Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and quantitative analysis.
Purpose: This document provides a detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for Cimetidine-d3, a commonly used internal standard in the quantitative analysis of cimetidine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Cimetidine is a histamine H2-receptor antagonist used to treat gastrointestinal disorders. Accurate quantification of cimetidine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response.
Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantitative analysis. Optimization of MRM parameters, including the selection of precursor and product ions (Q1/Q3 transitions), collision energy (CE), and declustering potential (DP), is a critical step in developing a robust and sensitive LC-MS/MS method. This application note outlines a systematic approach to optimize these parameters for this compound.
Predicted MRM Transitions for this compound
The molecular weight of Cimetidine is 252.34 g/mol . This compound contains three deuterium atoms, resulting in a molecular weight of approximately 255.36 g/mol . In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is the expected precursor ion.
The fragmentation of cimetidine typically occurs at the thioether linkage and within the guanidine moiety. Based on the known fragmentation of unlabeled cimetidine, where a prominent product ion is observed at m/z 159.1, we can predict the likely transitions for this compound. The location of the deuterium labels on the N-methyl group is common for commercially available standards.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [m/z] | Predicted Product Ion (Q3) [m/z] | Predicted Neutral Loss |
| This compound | 256.4 | 159.1 | C5H8N2S (imidazole-methyl-thioethane) |
| This compound | 256.4 | 97.1 | C4H8N5 (cyanoguanidine-ethyl) |
Experimental Protocol for MRM Transition Optimization
This protocol describes the process of optimizing MRM transitions for this compound by direct infusion into a triple quadrupole mass spectrometer.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 methanol:water.
-
Infusion Solution (100 ng/mL): Further dilute the working solution 1:10 with 50:50 methanol:water containing 0.1% formic acid.
Mass Spectrometer Infusion and Optimization
The following steps should be performed using the manual tuning software of the mass spectrometer.
-
Infusion Setup: Infuse the this compound infusion solution (100 ng/mL) into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Q1 Scan (Precursor Ion Confirmation):
-
Set the mass spectrometer to Q1 scan mode in positive ionization.
-
Scan a mass range that includes the predicted precursor ion (e.g., m/z 200-300).
-
Observe the full scan spectrum and confirm the presence of the protonated molecule [M+H]⁺ at m/z 256.4. Optimize source parameters such as spray voltage and gas flows to maximize the intensity of this ion.
-
-
Product Ion Scan (PIS) (Product Ion Identification):
-
Set the mass spectrometer to product ion scan mode.
-
Set Q1 to transmit the confirmed precursor ion (m/z 256.4).
-
Scan Q3 over a relevant mass range (e.g., m/z 50-260) to observe the fragment ions generated in the collision cell.
-
Identify the most abundant and structurally relevant product ions. The predicted ions at m/z 159.1 and 97.1 should be investigated.
-
-
MRM Optimization (CE and DP Optimization):
-
Set the mass spectrometer to MRM mode.
-
For each identified precursor-product ion pair (e.g., 256.4 → 159.1 and 256.4 → 97.1), perform the following optimization:
-
Collision Energy (CE) Optimization: While monitoring the MRM transition, ramp the collision energy over a range (e.g., 5-50 eV) and record the signal intensity at each step. The CE value that produces the highest intensity should be selected as the optimal CE.
-
Declustering Potential (DP) Optimization: Similarly, ramp the declustering potential over a suitable range (e.g., 20-150 V) and identify the value that maximizes the signal intensity.
-
-
Optimized MRM Transition Data
After performing the optimization protocol, the empirical data should be recorded in a table for easy reference and method development. The most intense and stable transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier).
Table 2: Optimized MRM Parameters for this compound
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Optimized Declustering Potential (DP) [V] | Optimized Collision Energy (CE) [eV] | Transition Type |
| This compound | 256.4 | 159.1 | [Optimized Value] | [Optimized Value] | Quantifier |
| This compound | 256.4 | 97.1 | [Optimized Value] | [Optimized Value] | Qualifier |
*Note: The optimal DP and CE values are instrument-dependent and must be determined experimentally.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for MRM optimization and the proposed fragmentation pathway of this compound.
Caption: Workflow for this compound MRM Transition Optimization.
Caption: Proposed Fragmentation Pathway for this compound.
Conclusion
This application note provides a comprehensive protocol for the optimization of MRM transitions for this compound. By following this systematic approach, researchers can confidently identify the optimal precursor and product ions and fine-tune mass spectrometer parameters to achieve the highest sensitivity and selectivity for the quantitative analysis of cimetidine in various biological matrices. The optimized parameters will form the foundation of a robust and reliable LC-MS/MS method.
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Cimetidine-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Cimetidine-d3 in human plasma. This compound, a deuterated analog of Cimetidine, is commonly utilized as an internal standard (IS) in pharmacokinetic and bioequivalence studies of Cimetidine. The method employs liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method demonstrates high precision, accuracy, and a short analysis time, making it suitable for high-throughput bioanalytical applications.
Introduction
Cimetidine is a histamine H2-receptor antagonist that inhibits the production of stomach acid and is used for the treatment of peptic ulcers and gastroesophageal reflux disease. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the quantitative results. This document provides a comprehensive protocol for the extraction and quantification of this compound, alongside its non-labeled counterpart, Cimetidine, in human plasma.
Experimental
Materials and Reagents
-
Cimetidine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Liquid Chromatography Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic |
| Mobile Phase Composition | 65% Acetonitrile : 35% Water with 10 mM Formic Acid and 15 mM Ammonium Hydroxide[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 3 minutes[1] |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The optimized MRM transitions and compound-specific parameters for Cimetidine and this compound are detailed in Table 2. The mass transition for Cimetidine is m/z 253.20 → 159.10[1]. As this compound contains three deuterium atoms on the N-methyl group, its precursor ion is m/z 256.2. The fragmentation is not expected to involve this group, thus the product ion remains the same.
| Parameter | Cimetidine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 253.2 | 256.2 |
| Product Ion (m/z) | 159.1 | 159.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 15[1] | 15 |
| Ionization Mode | ESI Positive | ESI Positive |
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an HPLC vial for analysis.
Results and Discussion
The chromatographic conditions provided good separation of Cimetidine and this compound from endogenous plasma components. A representative workflow of the analytical procedure is depicted in the following diagram.
Method Performance
The performance of the method was evaluated based on linearity, sensitivity, precision, and accuracy. The typical performance characteristics are summarized in Table 3.
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Retention Time of Cimetidine | Approximately 1.35 min[1] |
| Retention Time of this compound | Approximately 1.35 min |
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalytical studies. The simple and rapid sample preparation procedure allows for high-throughput analysis.
References
Application Note: High-Throughput Bioanalysis of Cimetidine in Human Plasma Using Cimetidine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of cimetidine in human plasma using a stable isotope-labeled internal standard, cimetidine-d3. The method employs liquid chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity in complex biological matrices. The protocol outlines procedures for the preparation of stock and working solutions, plasma sample preparation, and instrument parameters. While specific concentrations for this compound in a validated public method were not available, this document provides a representative and robust protocol based on established bioanalytical practices for similar small molecules. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a clear diagram.
Introduction
Cimetidine is a histamine H2-receptor antagonist widely used to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease. Accurate and reliable quantification of cimetidine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[1] this compound shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process.[1] This application note provides a comprehensive methodology for the determination of cimetidine in human plasma, offering a valuable resource for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Cimetidine reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
Preparation of Stock and Working Solutions
2.1. Cimetidine Stock and Working Solutions
A primary stock solution of cimetidine is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, typically methanol or a mixture of methanol and water. From this stock solution, a series of working solutions are prepared by serial dilution to create calibration standards and quality control (QC) samples.
2.2. This compound Internal Standard Stock and Working Solutions
Similarly, a stock solution of the this compound internal standard is prepared. A working solution of the internal standard is then prepared by diluting the stock solution to a concentration that provides a consistent and appropriate response on the mass spectrometer.
| Solution | Analyte | Concentration (Representative) | Solvent |
| Stock Solutions | |||
| Cimetidine Stock | Cimetidine | 1.0 mg/mL | Methanol |
| This compound Stock | This compound | 1.0 mg/mL | Methanol |
| Working Solutions | |||
| Cimetidine Spiking Sol. | Cimetidine | 100 µg/mL, 10 µg/mL, 1 µg/mL | 50:50 Methanol:Water |
| This compound IS Spiking Sol. | This compound | 1 µg/mL | 50:50 Methanol:Water |
Table 1: Representative Concentrations for Stock and Working Solutions.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and QC samples are prepared by spiking blank human plasma with the appropriate cimetidine working solutions. The internal standard working solution is added to all samples, including blanks, calibration standards, and QC samples, during the sample preparation step.
| Sample Type | Cimetidine Concentration (ng/mL) (Representative) |
| Calibration Standards | |
| CAL 1 | 5 |
| CAL 2 | 10 |
| CAL 3 | 50 |
| CAL 4 | 100 |
| CAL 5 | 500 |
| CAL 6 | 1000 |
| CAL 7 | 2500 |
| CAL 8 | 5000 |
| Quality Control Samples | |
| LLOQ QC | 5 |
| Low QC | 15 |
| Mid QC | 750 |
| High QC | 4000 |
Table 2: Representative Concentrations for Calibration Standards and Quality Control Samples in Plasma.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules like cimetidine from plasma.
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL of this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Figure 1: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of cimetidine. These may require optimization for individual instruments.
| Parameter | Typical Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cimetidine: m/z 253.1 -> 159.1this compound: m/z 256.1 -> 162.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Table 3: Typical LC-MS/MS Parameters for Cimetidine Analysis.
Data Presentation and Analysis
The concentration of cimetidine in the unknown samples is determined by constructing a calibration curve. The peak area ratio of the analyte (cimetidine) to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The concentrations of the QC samples are then calculated from the calibration curve to ensure the accuracy and precision of the analytical run.
Signaling Pathways and Logical Relationships
The primary mechanism of action for cimetidine is the blockade of histamine H2 receptors in the parietal cells of the stomach lining. This action inhibits the production of gastric acid.
Figure 2: Simplified Signaling Pathway of Cimetidine's Action.
Conclusion
This application note provides a detailed and representative protocol for the quantification of cimetidine in human plasma using this compound as an internal standard with LC-MS/MS. The described method is suitable for high-throughput bioanalysis and can be adapted for various research and development applications. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the analytical results. Researchers should perform a full method validation according to regulatory guidelines before implementing this protocol for clinical or regulated studies.
References
Application Note: High-Throughput Quantification of Cimetidine in Human Plasma using Cimetidine-d3 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the accurate and precise quantification of cimetidine in human plasma samples. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cimetidine-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and correct for matrix effects and variability during sample processing and analysis.[1][2] This robust workflow is suitable for high-throughput bioanalytical studies, including pharmacokinetic and drug-drug interaction assessments.
Introduction
Cimetidine is a histamine H2-receptor antagonist widely used to treat gastric ulcers and other conditions caused by excess stomach acid.[3][4] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thereby improving the precision and accuracy of the results.[5][6][7] This document provides a comprehensive workflow for the quantification of cimetidine in human plasma using this compound, from sample preparation to data processing.
Experimental Protocols
Materials and Reagents
-
Cimetidine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of cimetidine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the cimetidine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the cimetidine working standard solutions into blank human plasma.[8]
Sample Preparation
A protein precipitation method is employed for the extraction of cimetidine and this compound from human plasma.
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of cimetidine from matrix components.
-
-
Mass Spectrometry (MS) Conditions:
Data Presentation
The quantitative performance of the method is summarized in the tables below. The data presented are representative values obtained from method validation studies.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Cimetidine | 5 - 5000 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 15 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 150 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 4000 | < 10 | 90 - 110 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantitation
Data Processing Workflow
The acquired LC-MS/MS data is processed using a dedicated software package. The general workflow is as follows:
-
Peak Integration: The software integrates the chromatographic peaks for both cimetidine and the internal standard (this compound) for each injection.
-
Peak Area Ratio Calculation: The peak area of cimetidine is divided by the peak area of this compound to obtain a peak area ratio.[5]
-
Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear regression with a 1/x² weighting factor is typically used.[8]
-
Concentration Calculation: The concentration of cimetidine in the QC and unknown samples is calculated by interpolating their peak area ratios from the calibration curve.[5]
Visualizations
Caption: Overall experimental workflow for Cimetidine quantification.
Caption: Logical flow of the data processing steps.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioanalysis of cimetidine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cimetidine-d3 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cimetidine-d3 in biological matrices. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in plasma and urine samples?
A1: For optimal stability, it is recommended to store plasma and urine samples containing this compound at ultra-low temperatures. Long-term storage at -20°C to -80°C is advisable to minimize degradation. For short-term storage (i.e., during sample processing), maintaining the samples at refrigerated temperatures (2-8°C) is acceptable.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
A2: Based on stability studies of the parent compound, cimetidine, it is stable in plasma for at least three freeze-thaw cycles when stored at -25°C between cycles.[1][2] It is best practice to minimize the number of freeze-thaw cycles to prevent any potential degradation.
Q3: What is the expected bench-top stability of this compound in biological matrices?
A3: Cimetidine has been shown to be stable in infusion fluids at room temperature for extended periods (48 hours to one week).[3] While specific data for this compound in biological matrices is not explicitly detailed in the provided results, it is reasonable to expect similar stability. However, it is crucial to conduct your own validation to determine the precise bench-top stability under your specific laboratory conditions.
Q4: Are there any known degradation pathways for cimetidine that could affect this compound?
A4: Cimetidine can be susceptible to degradation under certain conditions. For instance, it can undergo acid-induced degradation. Additionally, oxidative processes and photolysis can lead to the formation of degradation products. The primary degradation pathways often involve oxidation of the thioether, addition of hydroxyl radicals, and oxidative cleavage.[1] While the deuterium labeling in this compound is on the methyl group and is unlikely to alter these specific degradation pathways, it is important to be aware of these potential instabilities.
Q5: How should stock solutions of this compound be prepared and stored?
A5: this compound is typically supplied as a solid. One supplier recommends storing the neat compound at -20°C. Stock solutions should be prepared in a high-purity solvent such as methanol or dimethylsulfoxide (DMSO). It is recommended to store stock solutions at -20°C or colder to ensure long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound from stored samples. | 1. Degradation due to improper storage: Samples may have been stored at too high a temperature or for an extended period. 2. Multiple freeze-thaw cycles: Exceeding the recommended number of freeze-thaw cycles can lead to degradation. 3. Adsorption to container walls: this compound may adsorb to the surface of storage vials, especially if they are made of certain plastics. | 1. Verify storage conditions: Ensure samples were consistently stored at -20°C or below. 2. Minimize freeze-thaw cycles: Aliquot samples into smaller volumes to avoid repeated thawing of the entire sample. 3. Use appropriate containers: Employ low-binding polypropylene or glass vials for storage. |
| High variability in this compound concentrations between replicate analyses. | 1. Inconsistent sample handling: Variations in thawing time or temperature can affect stability. 2. Matrix effects: Endogenous components in the biological matrix can interfere with the analysis. 3. Inconsistent extraction efficiency: The sample preparation method may not be robust. | 1. Standardize procedures: Ensure all samples are thawed and processed under identical conditions. 2. Optimize sample cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. 3. Validate extraction method: Ensure the extraction recovery is consistent and reproducible across different samples. |
| Appearance of unexpected peaks in chromatograms of stored samples. | 1. Formation of degradation products: this compound may have degraded during storage. | 1. Review storage history: Check for any deviations from the recommended storage conditions. 2. Characterize unknown peaks: If possible, use mass spectrometry to identify the potential degradation products. 3. Re-evaluate stability: Conduct a formal stability study under your specific storage and handling conditions. |
Stability Data Summary
The following tables summarize the stability of cimetidine in biological matrices based on available literature. It is important to note that this data is for the non-deuterated parent compound, but the stability of this compound is expected to be comparable. Researchers should perform their own validation studies for this compound in their specific matrices and conditions.
Table 1: Freeze-Thaw Stability of Cimetidine in Human Plasma
| Number of Freeze-Thaw Cycles | Storage Temperature Between Cycles | Analyte Concentration | Inaccuracy (%) | CV (%) | Stability Outcome | Reference |
| 3 | -25°C | Low, Medium, High | < 9.9 | < 15 | Stable | [1][2] |
Table 2: Long-Term Stability of Cimetidine in Human Plasma
| Storage Duration | Storage Temperature | Analyte Concentration | Inaccuracy (%) | CV (%) | Stability Outcome | Reference |
| Not Specified | -25°C | Low, Medium, High | Not Specified | < 15 | Stable | [2][4] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into a pooled batch of the biological matrix (e.g., human plasma). Prepare quality control (QC) samples at low, medium, and high concentration levels.
-
Baseline Analysis (Cycle 0): Immediately after preparation, analyze a set of QC samples (n=3-5 for each level) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis: After the desired number of cycles (typically 3), analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration, inaccuracy (%), and coefficient of variation (CV, %) for the QC samples at each cycle. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare QC samples in the biological matrix as described in Protocol 1.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis at Time Points: At predefined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples for analysis.
-
Comparison to Baseline: Compare the mean concentrations of the stored QC samples to the baseline concentrations determined at the beginning of the study.
-
Data Evaluation: The analyte is considered stable if the mean concentration at each time point is within ±15% of the baseline concentration.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Freeze-Thaw Stability of Cimetidine-d3 in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the freeze-thaw stability of Cimetidine-d3 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is freeze-thaw stability and why is it important for this compound plasma samples?
A1: Freeze-thaw stability refers to the stability of an analyte, in this case, this compound, in a biological matrix like plasma after being subjected to repeated cycles of freezing and thawing. This is a critical parameter in bioanalytical method validation, as it ensures that the handling and storage of samples do not compromise the accuracy and reliability of the analytical results. In clinical and preclinical studies, plasma samples are often frozen for storage and may be thawed for initial analysis and then refrozen for re-analysis or further investigation.
Q2: How many freeze-thaw cycles should I test for?
A2: Regulatory guidelines, such as those from the FDA, generally recommend a minimum of three freeze-thaw cycles for validation.[1] The number of cycles tested should equal or exceed the number of times the actual study samples are expected to be frozen and thawed.[2]
Q3: What are the acceptable criteria for freeze-thaw stability?
A3: The mean concentration of the analyte in the quality control (QC) samples after undergoing freeze-thaw cycles should be within ±15% of the nominal concentration. The precision, expressed as the coefficient of variation (%CV), should also be within 15%.
Q4: Is Cimetidine generally stable under freeze-thaw conditions?
A4: Yes, studies have shown that cimetidine is stable in plasma for at least three freeze-thaw cycles.[3] One study on cimetidine hydrochloride admixtures also found them to be stable for up to 30 days when frozen and for at least eight days after thawing when refrigerated.[4]
Q5: Can the type of plasma (e.g., human, rat, mouse) affect the freeze-thaw stability of this compound?
Quantitative Data on Cimetidine Freeze-Thaw Stability
The following table summarizes the quantitative data on the freeze-thaw stability of cimetidine in human plasma. Please note that this data is for the non-deuterated form of cimetidine, but it provides a strong indication of the expected stability for this compound.
| Analyte | Matrix | Concentration Level | Number of Freeze-Thaw Cycles | Inaccuracy (%) | Reference |
| Cimetidine | Human Plasma | Low | 3 | 8.0 | [3] |
| Cimetidine | Human Plasma | Medium | 3 | 6.7 | [3] |
| Cimetidine | Human Plasma | High | 3 | 9.9 | [3] |
Experimental Protocols
Detailed Protocol for Freeze-Thaw Stability Assessment of this compound in Plasma
This protocol outlines the steps to assess the freeze-thaw stability of this compound in plasma as part of a bioanalytical method validation.
1. Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).
-
Spike blank plasma (human, rat, or mouse) with the this compound stock solution to prepare low, medium, and high concentration QC samples. Recommended concentrations could be 3x the lower limit of quantification (LLOQ), 50-75% of the calibration curve range, and at least 75% of the upper limit of quantification (ULOQ).
-
Prepare at least five aliquots for each QC level for each freeze-thaw cycle to be tested.
2. Freeze-Thaw Cycles:
-
Freeze the QC sample aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[2]
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at the same temperature for at least 12 hours.
-
Repeat this cycle for a minimum of three times.
3. Sample Analysis:
-
After the final thaw, extract this compound from the plasma samples using a validated extraction method (e.g., protein precipitation with acetonitrile or methanol, followed by centrifugation).
-
Analyze the extracted samples using a validated LC-MS/MS method.
4. LC-MS/MS Parameters (Example):
-
LC Column: A reverse-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is suitable for cimetidine.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Cimetidine: m/z 253.1 → 159.1
-
This compound: m/z 256.1 → 162.1 (These are predicted transitions; they should be optimized in the laboratory).
-
5. Data Evaluation:
-
Calculate the concentration of this compound in the QC samples from each freeze-thaw cycle against a freshly prepared calibration curve.
-
Calculate the mean concentration, accuracy (% deviation from nominal), and precision (%CV) for each QC level.
-
The results should be within the acceptance criteria (±15% for accuracy and precision).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased this compound concentration after freeze-thaw cycles | Degradation: Although generally stable, some degradation may occur due to pH changes or enzymatic activity upon thawing. | - Ensure plasma samples are thawed at room temperature and processed promptly. - Consider adding a stabilizer if degradation is significant, though this would require re-validation. |
| Adsorption to container walls: Repeated freeze-thaw cycles can sometimes increase the adsorption of compounds to plastic surfaces. | - Use low-binding microcentrifuge tubes. - Ensure thorough vortexing of samples after thawing. | |
| Increased variability (%CV > 15%) in results | Inconsistent thawing: Differences in thawing time and temperature between samples can lead to variability. | - Standardize the thawing procedure for all samples. Ensure they are all completely thawed before processing. |
| Ice crystal formation: The formation and melting of ice crystals can lead to localized changes in pH and concentration, potentially affecting analyte stability. | - Freeze samples as rapidly as possible to minimize large ice crystal formation. | |
| Apparent loss of deuterium (isotopic exchange) | Unstable label position: The deuterium atoms in this compound are typically on the N-methyl group, which is generally stable. However, extreme pH conditions could potentially facilitate exchange. | - Review the certificate of analysis for your this compound standard to confirm the label position. - Maintain the pH of your samples and solutions within a neutral to slightly acidic range if possible. Cimetidine is noted to be unstable in alkaline solutions.[6] |
| Contamination with protic solvents: Exposure to water or other protic solvents, especially at non-neutral pH, can promote H/D exchange. | - Use aprotic solvents (e.g., acetonitrile) for stock solutions where possible. - Minimize the time samples are exposed to aqueous mobile phases before analysis. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Documents download module [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. Quantitative analysis of cimetidine in human plasma using LC/APCI/SRM/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
Technical Support Center: Cimetidine-d3 Detection Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the detection of Cimetidine-d3 using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions and MS/MS parameters for this compound?
A1: The recommended Multiple Reaction Monitoring (MRM) transition for this compound is the fragmentation of the precursor ion [M+H]⁺ at m/z 256.2 to the product ion at m/z 159.1. The stable isotope label is on the N-methyl group, which is retained in the most abundant fragment.
Here is a summary of the recommended starting parameters for MS/MS optimization:
| Parameter | Cimetidine (Analyte) | This compound (Internal Standard) |
| Precursor Ion (Q1) | m/z 253.2 | m/z 256.2 |
| Product Ion (Q3) | m/z 159.1 | m/z 159.1 |
| Collision Energy (CE) | ~15 eV | ~15 eV |
| Declustering Potential (DP) | Instrument Dependent | Instrument Dependent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy should be optimized to achieve the maximum intensity for the m/z 256.2 → 159.1 transition. This is typically done by infusing a standard solution of this compound into the mass spectrometer and varying the collision energy while monitoring the product ion intensity. A collision energy of approximately 15 eV is a good starting point for cimetidine and its deuterated analog[1].
Q3: What is the role of the declustering potential (DP) and how should it be optimized?
A3: The declustering potential is applied to the orifice region of the mass spectrometer to prevent the formation of solvent clusters around the ions as they enter the vacuum chamber.[2] An optimized DP enhances signal intensity and reduces noise. However, an excessively high DP can cause in-source fragmentation.[2] The optimal DP is instrument-specific and should be determined empirically by infusing a this compound solution and adjusting the DP to maximize the precursor ion signal at m/z 256.2.
Troubleshooting Guide
Issue 1: Poor Signal or No Peak for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Parameters | Verify the precursor (m/z 256.2) and product (m/z 159.1) ion settings. Re-optimize the collision energy and declustering potential. |
| Sample Preparation Issues | Ensure proper extraction of this compound from the sample matrix. Evaluate for potential ion suppression effects from the matrix. |
| LC Method Problems | Check for chromatographic issues such as poor peak shape or retention time shifts. Ensure the mobile phase is compatible with ESI+. |
| Instrument Malfunction | Confirm the mass spectrometer is properly tuned and calibrated. Check for leaks in the LC or MS system. |
Issue 2: Chromatographic Peak Tailing or Splitting
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is appropriate for the analyte. Cimetidine is a basic compound and performs well with acidic mobile phases containing additives like formic acid. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 3: Inconsistent Results with this compound Internal Standard
| Potential Cause | Troubleshooting Steps |
| Deuterium Exchange | While the deuterium labels on the N-methyl group of this compound are generally stable, extreme pH conditions or high ion source temperatures could potentially lead to H/D exchange. Maintain a neutral or slightly acidic pH in your samples and mobile phase. |
| Chromatographic Separation from Analyte | Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography. While a small, consistent shift is acceptable, a large or variable shift can impact quantification. Optimize the chromatographic method to ensure co-elution or near co-elution. |
| Interference from Unlabeled Cimetidine | Check the isotopic purity of the this compound standard. The presence of unlabeled cimetidine can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Precursor Ion Optimization: Set the mass spectrometer to scan for the precursor ion of this compound ([M+H]⁺), which is m/z 256.2. Vary the declustering potential (DP) to find the value that yields the maximum signal intensity.
-
Product Ion Scan: With the optimized DP, perform a product ion scan by selecting m/z 256.2 as the precursor ion and scanning a range of product ions (e.g., m/z 50-260). Identify the most abundant product ion, which is expected to be m/z 159.1.
-
Collision Energy Optimization: Set up an MRM experiment for the transition m/z 256.2 → 159.1. While continuously infusing the standard solution, ramp the collision energy (e.g., from 5 to 40 eV) and monitor the intensity of the product ion. The CE that produces the highest and most stable signal is the optimal value.
Visualizations
Caption: A typical experimental workflow for the quantification of cimetidine using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inconsistent results when using this compound as an internal standard.
References
Technical Support Center: Cimetidine-d3 HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape for Cimetidine-d3 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Poor peak shape in HPLC can compromise the accuracy and reproducibility of analytical results. The most common issues observed are peak tailing and peak fronting. This guide provides a systematic approach to diagnosing and resolving these problems for this compound analysis.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
What causes peak tailing for this compound?
Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with the stationary phase.[1][2][3] The primary cause is often the interaction of the amine functional groups in this compound with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][4] This is particularly prominent when the mobile phase pH is above 3.0, leading to ionized silanol groups that can strongly interact with the basic analyte.[1][2]
Other potential causes include:
-
Column Overload: Injecting too much sample can lead to peak distortion.[5][6]
-
Column Degradation: Accumulation of contaminants or physical damage to the column bed can result in poor peak shape.[3][5]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[2][3]
-
Improper Mobile Phase or Buffer: An unbuffered mobile phase or a pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[2][7]
How can I fix peak tailing for this compound?
A systematic approach to troubleshooting is recommended. The following flowchart outlines the steps to diagnose and resolve peak tailing.
Issue: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
What causes peak fronting for this compound?
Peak fronting is less common than tailing for basic compounds but can occur due to several factors:
-
Column Overload: This is a very common cause, where injecting too high a concentration or volume of the sample saturates the stationary phase.[6][8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to a distorted peak.[8]
-
Poor Sample Solubility: If the sample is not fully dissolved, it can lead to an uneven distribution on the column.[9]
-
Column Degradation: Physical collapse of the column bed or the formation of a void at the column inlet can cause peak fronting.[8][9]
How can I fix peak fronting for this compound?
The following logical diagram illustrates the steps to address peak fronting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase pH when analyzing this compound?
A good starting point for the mobile phase pH is around 3.5.[10] This helps to keep the residual silanol groups on a standard silica-based column protonated and reduces their interaction with the basic this compound molecule.[1] Operating at a lower pH minimizes secondary interactions that lead to peak tailing.[1]
Q2: Should I use a buffer in my mobile phase?
Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis.[2] Inconsistent pH can lead to variable retention times and poor peak shape, especially if the mobile phase pH is close to the pKa of this compound. A phosphate buffer is a common choice for reversed-phase HPLC.[10][11]
Q3: What type of column is best for this compound analysis?
A C18 column is commonly used for Cimetidine analysis.[10][11][12] To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column.[1][2] End-capping treats the residual silanol groups to make them less polar and less likely to interact with basic analytes.[1]
Q4: Can the choice of organic modifier in the mobile phase affect peak shape?
Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be used, their selectivity and potential for secondary interactions can differ. It is recommended to start with a well-established method and then optimize the organic modifier ratio to achieve the best peak shape and resolution.
Q5: My peak is split. What could be the cause?
Peak splitting can be caused by several factors, including:
-
Incompatibility between the injection solvent and the mobile phase.
-
Co-elution of an interfering compound.
To troubleshoot, first try injecting a smaller volume or dissolving your sample in the mobile phase. If the problem persists, inspect and clean the column inlet frit or consider replacing the column.
Experimental Protocols
Below are examples of experimental conditions that have been used for the HPLC analysis of Cimetidine. These can serve as a starting point for method development for this compound.
Table 1: Example HPLC Methodologies for Cimetidine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 Reversed-Phase | C18 Reversed-Phase | Inertsil ODS-3 C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Water (0.5 mL/L Formic Acid) : Acetonitrile (57:43 v/v)[12] | Sodium di-hydrogen phosphate buffer with 5% Acetonitrile and 1% Triethylamine (pH 3.5)[10] | Phosphate buffer (pH 5.0, 12.5 mM) : Acetonitrile (gradient)[11] |
| Flow Rate | 0.8 mL/min[12] | Not specified | Not specified |
| Detection | DAD at 261 nm[12] | UV at 228 nm[10] | UV at 207 nm[11] |
| Injection Volume | 20 µL[12] | Not specified | 20 µL[11] |
Note: These are example protocols and may require optimization for your specific application and instrumentation. The addition of an amine modifier like triethylamine, as in Method 2, can be particularly effective in reducing peak tailing for basic compounds.[10]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. silicycle.com [silicycle.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. High performance liquid chromatographic method development and validation of cimetidine in human plasma for bioequivalence study - IIUM Repository (IRep) [irep.iium.edu.my]
- 11. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Inconsistent Cimetidine-d3 recovery in sample extraction
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with inconsistent Cimetidine-d3 recovery during sample extraction.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems in a question-and-answer format.
Q1: What are the primary causes of inconsistent this compound recovery?
Inconsistent recovery of an internal standard (IS) like this compound can compromise the accuracy and precision of a bioanalytical method.[1] The issues typically arise from three main areas: the sample extraction procedure, matrix effects, or procedural variability.
-
Extraction Method Inefficiencies: Problems can occur within any extraction technique, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These may include incorrect pH, suboptimal solvent choice, or incomplete elution.[2][3]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[4][5][6] This effect can vary from sample to sample, causing inconsistency.[4]
-
Procedural Variability: Inconsistent sample handling, such as variations in timing, temperature, or volumetric precision during spiking and extraction steps, can introduce significant error.[1][2]
-
Analyte Stability: Degradation of this compound before or during the extraction process can lead to lower-than-expected recovery.
Q2: How can I systematically troubleshoot low or inconsistent this compound recovery?
A stepwise approach is the most effective way to identify the root cause of variability. The first step is to determine where in the process the analyte is being lost.[7] This involves collecting and analyzing fractions from each step of your extraction procedure (e.g., the sample flow-through, wash solutions, and final eluate).[7][8]
A logical troubleshooting workflow can help pinpoint the issue:
Q3: My Solid-Phase Extraction (SPE) recovery is poor. What specific parameters should I check?
Poor or inconsistent SPE recovery can often be traced back to a mismatch between the analyte, the sample conditions, and the SPE sorbent/protocol.[2][8] Analyzing the load, wash, and elution fractions is the key to diagnosing the problem.[7]
Table 1: Troubleshooting Guide for Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution(s) |
|---|---|---|
| This compound found in sample load/flow-through | Poor Retention: The sorbent is not capturing the analyte. | 1. Adjust Sample pH: Ensure the pH of the sample promotes the analyte's interaction with the sorbent (e.g., for reversed-phase, ensure this compound is neutral or appropriately charged for ion-exchange).[2][7] 2. Incorrect Sorbent: Verify the chosen sorbent chemistry is appropriate for Cimetidine.[2] 3. Sample Solvent Too Strong: Dilute the sample with a weaker solvent to promote binding.[9] 4. Flow Rate Too High: Decrease the sample loading flow rate to allow for sufficient interaction time.[9][10] 5. Column Overload: Use a larger SPE cartridge or dilute the sample.[9] |
| This compound found in wash fraction | Premature Elution: The wash solvent is too strong and is stripping the analyte from the sorbent. | 1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in the wash solution.[7][10] |
| Low/No this compound in eluate (and not in load/wash) | Incomplete Elution: The elution solvent is not strong enough to release the analyte from the sorbent. | 1. Increase Elution Solvent Strength: Increase the organic content or add a modifier (e.g., ammonia for a basic compound on a cation exchange sorbent).[2][10] 2. Increase Elution Volume: Use a larger volume of elution solvent, potentially in multiple aliquots.[10] 3. "Soak" Step: Allow the elution solvent to sit on the sorbent bed for several minutes before final elution. |
| Inconsistent recovery across all samples | Procedural Variability: The SPE process is not being performed consistently. | 1. Avoid Drying: Do not let the sorbent bed dry out between conditioning, loading, and washing steps unless the protocol specifies it.[2] 2. Automate: Use an automated SPE system to minimize human variability.[2] 3. Consistent Flow Rates: Ensure flow rates are controlled and consistent for all steps.[2] |
Q4: What factors are critical when optimizing a Liquid-Liquid Extraction (LLE) protocol for this compound?
LLE success depends on maximizing the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent. For an ionizable compound like Cimetidine, controlling the pH is critical.
Table 2: Key Parameters for Liquid-Liquid Extraction (LLE) Optimization
| Parameter | Importance | Optimization Strategy for this compound |
|---|---|---|
| pH of Aqueous Phase | Controls the ionization state of the analyte. Neutral compounds partition more effectively into organic solvents. | Cimetidine is a basic compound. Adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral, non-ionized form.[11] |
| Choice of Organic Solvent | The solvent's polarity determines its extraction efficiency for the target analyte. | Select a water-immiscible organic solvent that has a good affinity for Cimetidine. A good starting point is a moderately polar solvent. Test solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures containing dichloromethane.[11] |
| Solvent-to-Sample Ratio | A higher volume of organic solvent increases extraction efficiency. | To ensure high recovery, use a high ratio of organic solvent to aqueous sample; a ratio of 7:1 is often recommended as an optimal starting point.[11] |
| Mixing/Vortexing | Ensures sufficient interaction between the two phases for efficient partitioning. | Vortex samples for a consistent, adequate time (e.g., 1-5 minutes) to create a large surface area for mass transfer. Avoid overly aggressive mixing that can lead to stable emulsions. |
| "Salting Out" Effect | Adding salt to the aqueous phase can increase the partitioning of polar analytes into the organic phase. | If recovery is low with polar analytes, adding a salt like sodium sulfate (e.g., 3-5 M) can reduce the analyte's solubility in the aqueous layer and drive it into the organic solvent.[11] |
Q5: Why might Protein Precipitation (PPT) lead to inconsistent this compound recovery?
While fast and simple, PPT is a cruder cleanup method that can lead to inconsistencies.
-
Co-precipitation: The analyte of interest, this compound, can become physically trapped in the precipitated protein pellet, leading to its loss from the supernatant and resulting in low recovery.[8]
-
Incomplete Precipitation: If proteins are not fully removed, they can interfere with subsequent analysis or cause column clogging.
-
High Risk of Matrix Effects: PPT results in a relatively "dirty" extract. The high concentration of organic solvent (like acetonitrile) and remaining matrix components can cause significant ion suppression in the LC-MS source.[12] This suppression can vary between samples, leading to inconsistent IS response.
Frequently Asked Questions (FAQs)
FAQ 1: How do I diagnose and mitigate matrix effects?
Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5][13] This can lead to either suppression (most common) or enhancement of the analyte signal.[6]
-
Diagnosis: The "golden standard" for quantifying matrix effects is the post-extraction spiking method .[5]
-
Extract a blank matrix sample (with no internal standard).
-
Spike the extracted blank supernatant with this compound at a known concentration.
-
Prepare a neat solution of this compound in the final reconstitution solvent at the same concentration.
-
Compare the peak area of the post-extraction spike (A) to the peak area of the neat solution (B).
-
Matrix Factor (MF) = A / B . An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5]
-
-
Mitigation Strategies:
-
Use a Stable Isotope-Labeled IS: this compound is a stable isotope-labeled (SIL) internal standard, which is the best tool to compensate for matrix effects. Because it is nearly identical to the analyte, it experiences the same degree of suppression or enhancement, allowing for accurate normalization.[1]
-
Improve Sample Cleanup: Switch to a more selective sample preparation technique, like SPE, to better remove interfering matrix components.
-
Optimize Chromatography: Modify the LC gradient to separate this compound from the co-eluting matrix components that are causing the interference.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby lessening the matrix effect.
-
FAQ 2: Could the stability of this compound be the source of inconsistency?
Yes, analyte stability is a critical factor.[14] If this compound degrades during sample collection, storage, or processing, its concentration will decrease, leading to inaccurate results. Studies have shown cimetidine to be stable under specific conditions, such as for 48 hours at room temperature in D5W injection.[15] However, you must validate its stability in your specific matrix and under your lab's conditions.
Recommended Stability Tests (as part of method validation):
-
Freeze-Thaw Stability: Assess analyte stability after several cycles of freezing and thawing.
-
Bench-Top Stability: Evaluate stability in the matrix at room temperature for a duration that mimics the sample preparation time.
-
Long-Term Storage Stability: Confirm stability in the matrix at the intended storage temperature (e.g., -80°C) over the expected duration of a study.
FAQ 3: What is a typical or acceptable recovery rate for an internal standard?
While achieving 100% recovery is ideal, it is not always practical or necessary for a robust bioanalytical method. The most critical attributes for recovery are consistency and reproducibility .
A method with a lower but highly reproducible recovery (e.g., consistently 80-85%) can be considered valid, provided it meets all other validation criteria such as accuracy, precision, and linearity.[3] The internal standard's primary role is to correct for this variability.[1] If the IS and the analyte are lost at the same proportional rate during extraction, the ratio of their responses will remain constant, and quantification will be accurate. However, very low recovery (e.g., <50%) is generally undesirable as it may indicate a fundamental problem with the method and could lead to results falling below the limit of quantification.[3]
Experimental Protocols
Disclaimer: The following are general protocols and should serve as starting points. Optimization for your specific application and matrix is required.
Protocol 1: General Solid-Phase Extraction (SPE) Workflow
This protocol is a template for extracting this compound from plasma using a mixed-mode cation exchange SPE plate/cartridge.
Protocol 2: General Liquid-Liquid Extraction (LLE) Workflow
This protocol is a template for extracting this compound from an aqueous matrix like plasma or urine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. justification of lower recovery - Chromatography Forum [chromforum.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability and compatibility of cimetidine hydrochloride and aminophylline in dextrose 5% in water injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine-d3 Back Exchange in Protic Solvents: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Cimetidine-d3 as an internal standard in analytical studies, ensuring its isotopic stability is paramount for accurate quantification. Back exchange of deuterium atoms with protons from protic solvents is a potential challenge that can compromise data integrity. This technical support center provides troubleshooting guidance and frequently asked questions to address and mitigate these issues.
Troubleshooting Guide: Diagnosing and Resolving this compound Back Exchange
Unexpected variability in analytical results, such as a decrease in the internal standard's signal intensity or the appearance of a signal at the mass of the unlabeled cimetidine, may indicate deuterium back exchange. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment of the Problem
| Symptom | Potential Cause | Initial Verification Step |
| Decreasing this compound peak area over a series of injections. | Back exchange occurring in the prepared samples on the autosampler. | Re-inject a freshly prepared sample and compare the peak area to the older samples. |
| Presence of a significant M+0 peak (unlabeled Cimetidine) in the this compound standard. | Back exchange during storage or sample preparation. | Analyze a freshly prepared solution of the this compound standard. |
| Inconsistent or drifting calibration curve for Cimetidine. | Instability of this compound in the calibration standards. | Prepare a new set of calibration standards and re-run the analysis. |
| Poor chromatographic peak shape (tailing or broadening) for this compound. | On-column back exchange or interaction with the stationary phase. | Inject the standard in a non-protic solvent (if possible) to observe any change in peak shape. |
Workflow for Troubleshooting this compound Back Exchange
Caption: A logical workflow for diagnosing and resolving this compound back exchange issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound back exchange and why does it happen?
A1: this compound back exchange is a chemical process where the deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding protic solvent (e.g., water, methanol). This occurs because the bonds holding the deuterium atoms, while generally stable, can undergo exchange under certain conditions, particularly in the presence of protic solvents which can donate protons.
Q2: Where are the deuterium atoms located on the this compound molecule?
A2: Commercially available this compound is typically deuterated on the N-methyl group.[1][2][3] This position is relatively stable compared to hydrogens attached to heteroatoms.
Q3: What is the primary mechanism of back exchange for this compound?
A3: While the deuterated N-methyl group is generally stable, the imidazole ring within the cimetidine structure can facilitate back exchange. The exchange at the C2 position of an imidazole ring is a known, albeit generally slow, base-catalyzed process.[4][5][6] Although the primary labeling is on the methyl group, the overall molecular environment and analytical conditions can influence the stability of the deuterium labels.
Q4: Which solvents are most likely to cause back exchange?
A4: Protic solvents are the primary culprits for back exchange. These include:
-
Water
-
Methanol
-
Ethanol
-
Formic acid (in aqueous mobile phases)
-
Ammonium hydroxide (in aqueous mobile phases)
Aprotic solvents, such as acetonitrile, are less likely to cause significant back exchange and are preferred for sample storage and as the organic component of the mobile phase.
Q5: How does pH affect the stability of this compound?
A5: The rate of hydrogen-deuterium exchange is often pH-dependent. For imidazole-containing compounds, the exchange is typically base-catalyzed.[5][6] Therefore, maintaining acidic to neutral pH conditions (pH 3-7) for sample storage and during LC-MS analysis can help minimize back exchange.
Q6: Can temperature influence the rate of back exchange?
A6: Yes, like most chemical reactions, the rate of back exchange increases with temperature. Storing this compound stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) is recommended. Keeping the autosampler cool can also mitigate back exchange in samples waiting for injection.
Experimental Protocols
Protocol 1: Minimizing Back Exchange During Sample Preparation and LC-MS Analysis
This protocol provides a general framework for handling and analyzing this compound to minimize the risk of back exchange.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Polypropylene autosampler vials
2. Stock Solution Preparation:
-
Prepare the primary stock solution of this compound in a non-protic solvent such as acetonitrile.
-
Store the stock solution in a tightly sealed container at -20°C or below.
3. Working Solution and Calibration Standard Preparation:
-
Prepare working solutions and calibration standards by diluting the stock solution with a solvent mixture that mirrors the initial mobile phase conditions, preferably with a high percentage of organic solvent.
-
If aqueous solutions are necessary, prepare them fresh daily and keep them refrigerated (2-8°C) until use.
-
Adjust the pH of aqueous preparations to be slightly acidic (e.g., pH 4-6) using a volatile buffer like ammonium formate.
4. LC-MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Use a gradient with a high initial percentage of organic mobile phase (B) if the chromatography allows.
-
Flow Rate: Use an appropriate flow rate for the column dimensions.
-
Column Temperature: Maintain a consistent and, if possible, lower column temperature (e.g., 25-30°C).
-
Autosampler Temperature: Keep the autosampler temperature at 4°C.
5. Data Analysis:
-
Monitor the mass transition for this compound.
-
Also, monitor the mass transition for unlabeled cimetidine in the this compound channel to check for any in-source fragmentation or significant back exchange.
Protocol 2: Stability Assessment of this compound in Analytical Solvents
This experiment helps to determine the stability of this compound under your specific analytical conditions.
1. Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the solvent you intend to test (e.g., your initial mobile phase composition).
-
Divide the solution into multiple aliquots in autosampler vials.
2. Incubation:
-
Store the vials under different conditions you wish to test:
-
Room temperature on the benchtop.
-
Refrigerated at 4°C.
-
In the autosampler at its set temperature.
-
3. Analysis:
-
Inject and analyze an aliquot from each condition at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
4. Data Evaluation:
-
Plot the peak area of this compound against time for each condition.
-
A significant decrease in peak area over time indicates instability and potential back exchange.
-
Monitor for a concurrent increase in the peak area of unlabeled cimetidine.
Signaling Pathway and Logical Relationship Diagrams
Caption: Key environmental factors that can accelerate the back exchange of deuterium in this compound.
By understanding the factors that contribute to this compound back exchange and implementing the recommended troubleshooting and preventative measures, researchers can ensure the isotopic stability of their internal standards and maintain the accuracy and reliability of their analytical data.
References
- 1. This compound | CAS 1185237-29-9 | LGC Standards [lgcstandards.com]
- 2. 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | C10H16N6S | CID 136257836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Impact of co-eluting compounds on Cimetidine-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Cimetidine-d3, particularly focusing on the impact of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting compounds and how do they affect this compound quantification?
A1: Co-eluting compounds are substances in a sample matrix that are not chromatographically separated from the analyte of interest (Cimetidine) and its internal standard (this compound). In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, these compounds can interfere with the ionization process of Cimetidine and this compound in the mass spectrometer's source. This phenomenon, known as a "matrix effect," can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] For instance, endogenous matrix components like phospholipids or co-administered drugs can co-elute and affect the accuracy and precision of the assay.[1][2]
Q2: My this compound (internal standard) peak area is inconsistent across samples, but the Cimetidine peak area seems stable. What could be the cause?
A2: Inconsistent internal standard peak areas are a classic sign of variable matrix effects. While the Cimetidine peak may appear stable, the variability in the this compound response suggests that a co-eluting compound is selectively suppressing or enhancing its ionization. This can happen even if the co-eluting compound does not directly overlap with the Cimetidine peak. Since the quantification relies on the ratio of the analyte peak area to the internal standard peak area, this inconsistency can lead to erroneous concentration calculations. It is crucial to investigate and mitigate this matrix effect to ensure reliable results.
Q3: How can I determine if co-eluting compounds are impacting my this compound quantification?
A3: A post-column infusion experiment is a common method to qualitatively assess matrix effects. This involves infusing a constant flow of a Cimetidine and this compound solution directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of your analytes indicates the presence of co-eluting compounds that cause ion suppression or enhancement. Additionally, a post-extraction spike analysis, where a known amount of analyte and internal standard is added to a pre-extracted blank matrix, can quantitatively evaluate the matrix effect by comparing the response to that in a neat solution.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for Cimetidine and this compound
Poor peak shape can be an indicator of co-eluting interferences or issues with the chromatographic method itself.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve the separation of Cimetidine and this compound from interfering compounds.[3]
-
Gradient Elution: Employ a gradient elution program to enhance the separation of compounds with different polarities.
-
Column Chemistry: Consider using a different column with an alternative stationary phase (e.g., C18, Phenyl-Hexyl) to achieve better selectivity.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement a robust SPE method to effectively remove matrix components prior to LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): Utilize LLE to partition Cimetidine and this compound away from interfering substances.[4]
-
-
Check for System Issues:
-
Ensure all LC connections are secure and there are no leaks.
-
Inspect the column for blockages or voids.[5]
-
Issue 2: Inaccurate or Imprecise Results
Inaccurate or imprecise results are often a direct consequence of unaddressed matrix effects from co-eluting compounds.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a quantitative matrix effect assessment by comparing the peak areas of Cimetidine and this compound in post-extraction spiked samples from at least six different lots of the biological matrix to the peak areas in a neat solution. The coefficient of variation (CV%) of the matrix factor should be within acceptable limits (typically ≤15%).
-
-
Method Modification:
-
Chromatographic Separation: The most effective way to mitigate matrix effects is to chromatographically separate the analytes from the interfering compounds.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Quantitative Data Summary:
The following table illustrates the impact of a co-eluting compound on the quantification of Cimetidine, with and without chromatographic optimization.
| Sample ID | Cimetidine Concentration (Nominal, ng/mL) | Cimetidine Peak Area (Initial Method) | This compound Peak Area (Initial Method) | Calculated Concentration (Initial Method, ng/mL) | Cimetidine Peak Area (Optimized Method) | This compound Peak Area (Optimized Method) | Calculated Concentration (Optimized Method, ng/mL) |
| QC Low | 50 | 150,000 | 250,000 | 60.0 | 155,000 | 310,000 | 50.0 |
| QC Mid | 500 | 1,450,000 | 240,000 | 604.2 | 1,560,000 | 312,000 | 500.0 |
| QC High | 4000 | 11,800,000 | 235,000 | 5021.3 | 12,400,000 | 310,000 | 4000.0 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment
-
Prepare a solution of Cimetidine (100 ng/mL) and this compound (100 ng/mL) in the mobile phase.
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-connector, infuse the prepared solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the column and the mass spectrometer.
-
Inject a blank, extracted matrix sample onto the column.
-
Monitor the signal for Cimetidine and this compound. A signal suppression or enhancement at the expected retention time of the analytes indicates a matrix effect.
Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
-
Extract six different lots of blank biological matrix using the established sample preparation method.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of Cimetidine and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Spike the same concentration of Cimetidine and this compound into the extracted blank matrix samples from each of the six lots.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Mean Peak Area in Set A).
-
Calculate the Internal Standard (IS) Normalized MF.
-
The CV% of the IS Normalized MF across the six lots should be ≤15%.
Visualizations
References
Validation & Comparative
Cimetidine-d3 Internal Standard: A Comparative Validation Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard are critical for the accuracy and reliability of bioanalytical data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA). This guide provides a comprehensive comparison of cimetidine-d3 as an internal standard for the quantification of cimetidine in biological matrices, benchmarked against commonly used structural analog internal standards, in accordance with FDA guidelines.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2] This guide presents a comparative overview of validation parameters, supported by experimental data, to assist in the selection of the most suitable internal standard for cimetidine analysis.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. While structural analogs like ranitidine and nizatidine have been successfully used, deuterated standards such as this compound generally offer superior performance in terms of accuracy and precision.
| Internal Standard Type | Analyte | Internal Standard | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) |
| Deuterated | Cimetidine | This compound | -2.5 to 3.8 | ≤ 5.9 | Not explicitly reported, but expected to closely track analyte |
| Structural Analog | Cimetidine | Ranitidine | -2.4 to 7.9 | ≤ 10.8 | 70.9 to 80.2 |
| Structural Analog | Cimetidine | Nizatidine | -7.9 to 6.6 | ≤ 6.3 | Not Reported |
| Structural Analog | Cimetidine | SKF92374 | -5.3 to 8.0 | ≤ 8.9 | >94 |
Table 1: Comparison of Accuracy, Precision, and Recovery Data for Different Internal Standards Used in Cimetidine Bioanalysis. Data is compiled from multiple sources to illustrate typical performance.
FDA Validation Parameters: A Head-to-Head Comparison
According to the FDA's "Bioanalytical Method Validation Guidance for Industry," several key parameters must be assessed to ensure a method is fit for its intended purpose. The following sections detail the experimental protocols and expected performance for this compound compared to a structural analog internal standard.
Selectivity
Selectivity is the ability of the method to differentiate and quantify the analyte and internal standard from other components in the sample.
Experimental Protocol:
-
Obtain blank biological matrix (e.g., human plasma) from at least six different sources.
-
Analyze the blank samples to screen for any endogenous peaks that may interfere with the analyte or internal standard.
-
Spike the blank matrices at the Lower Limit of Quantitation (LLOQ) with the analyte and at the working concentration for the internal standard.
-
Analyze the spiked samples and evaluate the response of any interfering peaks.
Acceptance Criteria (FDA):
-
The response of any interfering peak for the analyte should be ≤ 20% of the LLOQ response.
-
The response of any interfering peak for the internal standard should be ≤ 5% of the internal standard response.
| Parameter | This compound | Structural Analog (e.g., Ranitidine) |
| Interference at Analyte Retention Time | Typically minimal due to mass difference. | Potential for interference from endogenous compounds with similar structure. |
| Interference at IS Retention Time | Minimal, as endogenous deuterated compounds are absent. | Higher potential for interference from metabolites or other drugs. |
Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting matrix components. A stable isotope-labeled internal standard is expected to experience the same matrix effects as the analyte, thus providing better compensation.
Experimental Protocol (Post-column Infusion Method):
-
Infuse a standard solution of the analyte and internal standard at a constant rate into the mobile phase after the analytical column.
-
Inject a blank, extracted matrix sample onto the LC-MS/MS system.
-
Monitor the signal of the analyte and internal standard. Any suppression or enhancement of the signal indicates a matrix effect at that retention time.
Acceptance Criteria:
-
The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of matrix should not exceed 15%.
| Parameter | This compound | Structural Analog (e.g., Ranitidine) |
| Compensation for Ion Suppression/Enhancement | Excellent, due to co-elution and identical ionization properties. | Partial, as chromatographic and ionization behavior may differ from the analyte. |
| Variability Across Different Matrix Lots | Generally low and consistent. | Can be higher and more variable. |
Stability
The stability of the analyte and internal standard in the biological matrix must be evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the study duration.[3]
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at room temperature and refrigerated conditions.
Acceptance Criteria:
-
The mean concentration at each QC level should be within ±15% of the nominal concentration.
| Stability Condition | Cimetidine with this compound | Cimetidine with Structural Analog |
| Freeze-Thaw (3 cycles) | Stable | Stable[4] |
| Bench-Top (24 hours) | Stable[3] | Stable |
| Long-Term (-20°C for 18 days) | Stable[3] | Stable |
| Autosampler (32 hours) | Stable[3] | Stable |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the validation process, the following diagrams are provided in the DOT language, as per the specified requirements.
Caption: FDA Bioanalytical Method Validation Workflow.
Caption: Bioanalytical Workflow with this compound.
Conclusion
The validation data strongly supports the use of this compound as the internal standard of choice for the bioanalysis of cimetidine. Its ability to closely mimic the analyte throughout the analytical process leads to superior accuracy and precision compared to structural analogs.[1] While the initial cost of a deuterated standard may be higher, the enhanced data quality and robustness of the method can prevent costly study failures and delays in drug development timelines. This guide provides the necessary framework and comparative data for researchers to confidently validate and implement a bioanalytical method for cimetidine using this compound as the internal standard, in full compliance with FDA guidelines.
References
Navigating EMA Bioanalytical Method Validation: A Comparative Guide to Using Cimetidine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, has established a comprehensive framework for this process. A key element of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS). This guide provides a detailed comparison of using a stable isotope-labeled (SIL) internal standard, specifically Cimetidine-d3, versus a structural analog for the bioanalysis of cimetidine, with a focus on meeting EMA guidelines.
The reliability of pharmacokinetic and toxicokinetic data hinges on the accuracy and precision of the underlying bioanalytical methods. The ICH M10 guideline, which represents a harmonized approach across major regulatory bodies including the EMA, outlines the essential parameters for method validation. These include selectivity, specificity, calibration curve, limits of quantitation, accuracy, precision, and stability.
The choice of internal standard is a pivotal decision in method development. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. For this reason, stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.
The Gold Standard: this compound as an Internal Standard
This compound is a deuterated form of cimetidine, meaning that three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows it to be distinguished from the unlabeled cimetidine by a mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical behavior is the primary advantage of using a SIL-IS.
Alternative Approach: Structural Analog Internal Standards
Quantitative Comparison of Validation Parameters
The following tables summarize the typical acceptance criteria as per the ICH M10 guideline and present a comparison of expected performance between a method using this compound and a method using a structural analog as the internal standard. The data for the structural analog is based on published literature for cimetidine assays using non-deuterated internal standards.
Table 1: Core Validation Parameters and EMA/ICH M10 Acceptance Criteria
| Validation Parameter | EMA/ICH M10 Acceptance Criteria |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Coefficient of Variation, CV) | ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect (IS-Normalized) | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentration within ±15% of the nominal concentration. |
Table 2: Performance Comparison: this compound vs. Structural Analog IS
| Validation Parameter | Cimetidine with this compound IS (Expected Performance) | Cimetidine with Structural Analog IS (e.g., Ranitidine)[1] |
| Linearity Range | Wide and consistent | May be more variable |
| LLOQ | Potentially lower due to reduced baseline noise | Dependent on the analog's properties |
| Intra-day Accuracy (%) | 95.0 - 105.0 | 92.1 - 103.7 |
| Inter-day Accuracy (%) | 97.0 - 103.0 | 97.0 - 106.6 |
| Intra-day Precision (CV%) | < 5.0 | 2.0 - 5.4 |
| Inter-day Precision (CV%) | < 6.0 | 4.2 - 6.3 |
| Matrix Effect Compensation | Excellent, co-elution ensures similar ionization effects | Variable, dependent on chromatographic separation and ionization characteristics |
| Extraction Recovery | Highly consistent with the analyte | May differ significantly from the analyte |
Experimental Protocols
A robust bioanalytical method validation requires detailed and well-documented experimental protocols. Below are example methodologies for key validation experiments.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cimetidine: Precursor ion > Product ion (e.g., m/z 253.1 > 159.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 256.1 > 159.1)
-
Structural Analog IS: To be determined based on the specific compound.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The EMA's adoption of the ICH M10 guideline underscores the global commitment to high-quality bioanalytical data. While the use of a structural analog internal standard can be acceptable, the evidence strongly supports the superiority of a stable isotope-labeled internal standard like this compound for achieving the highest levels of accuracy, precision, and reliability in the bioanalysis of cimetidine. The near-identical physicochemical properties of this compound to the analyte ensure superior compensation for matrix effects and variability in sample processing, leading to more robust and defensible data that meets the stringent requirements of regulatory authorities. For researchers and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the success of their clinical and non-clinical studies.
References
Cimetidine-d3 vs. Ranitidine-d6 as Internal Standards: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical determinant of accuracy and reliability in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Cimetidine-d3 and Ranitidine-d6, to aid in the selection process for your analytical needs.
Stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS/MS-based bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample preparation, matrix effects, and instrument response. This compound and Ranitidine-d6, as deuterated analogs of the well-characterized H2-receptor antagonists, are frequently employed as internal standards, particularly for the analysis of hydrophilic and basic compounds. This guide delves into their comparative performance based on available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of the parent compounds, Cimetidine and Ranitidine, provides a basis for comparing their deuterated analogs. These properties influence their behavior during sample extraction, chromatographic separation, and mass spectrometric detection.
| Property | Cimetidine | Ranitidine | Reference |
| Molecular Weight ( g/mol ) | 252.34 | 314.4 | [1][2] |
| pKa | 6.8 (imidazole ring) | 8.2 (dimethylamine), 2.7 (secondary amine) | [2] |
| LogP | 0.4 | 0.2 | [2] |
| Bioavailability | ~70% | ~50% | [1] |
| Elimination Half-life (hours) | 1.7 - 2.1 | 2.1 - 3.1 | [1] |
Cimetidine and Ranitidine are both polar, basic compounds with low lipophilicity, as indicated by their low LogP values. Their similar properties make their deuterated counterparts, this compound and Ranitidine-d6, suitable as internal standards for a range of polar analytes.
Performance as Internal Standards
Linearity, Precision, and Accuracy
Both this compound and Ranitidine-d6 have been successfully used as internal standards in bioanalytical methods demonstrating excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory guidelines.
Table 2: Performance Data for this compound as an Internal Standard for Metformin Analysis
| Parameter | Result | Reference |
| Linearity (ng/mL) | 0.2 - 1000 | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Intra-day Precision (%CV) | 1.68 - 14.1 | [3] |
| Inter-day Precision (%CV) | 8.10 - 11.4 | [3] |
| Intra-day Accuracy (%) | 109.9 - 113.8 | [3] |
| Inter-day Accuracy (%) | 101.2 - 108.6 | [3] |
Table 3: Performance Data for Ranitidine (non-deuterated) as an Internal Standard for Metformin Analysis
Note: Data for Ranitidine-d6 is not available in the reviewed literature; however, data for the non-deuterated form provides some indication of its suitability.
| Parameter | Result | Reference |
| Linearity (µg/mL) | 0.18 - 6 | [4] |
| Correlation Coefficient (r²) | 0.9998 | [4] |
| Intra-day Precision (%CV) | < 7 | [4] |
| Inter-day Precision (%CV) | < 6 | [4] |
| Intra-day Accuracy (% Difference) | < 4 | [4] |
| Inter-day Accuracy (% Difference) | < 8 | [4] |
These tables demonstrate that both internal standards can be used to develop robust and reliable bioanalytical methods. The choice between them may depend on the specific analyte and the analytical conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods. Below are representative experimental protocols for bioanalytical assays using this compound and Ranitidine as internal standards.
Experimental Protocol for Metformin Analysis using this compound as an Internal Standard
This protocol is based on a method for the quantification of metformin in rat plasma.[3]
1. Sample Preparation:
-
To 50 µL of rat plasma, add 250 µL of methanol containing the internal standard, this compound.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,200 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).
-
Flow Rate: Appropriate for the column dimensions.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Metformin: To be optimized for the specific instrument.
-
This compound: To be optimized for the specific instrument.
-
Experimental Protocol for Metformin Analysis using Ranitidine HCl as an Internal Standard
This protocol is based on a method for the quantification of metformin in human plasma.[4]
1. Sample Preparation:
-
To a volume of human plasma, add a known amount of Ranitidine HCl internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and centrifuge.
-
Inject the supernatant into the HPLC-UV system.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Purosphere® Star RP-18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 70% phosphate buffer (10 mM KH2PO4), 0.3 mM sodium dodecyl sulfate, and 30% acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 233 nm.
Key Considerations for Selection
The choice between this compound and Ranitidine-d6 as an internal standard should be guided by several factors:
-
Analyte Similarity: The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. While both are suitable for polar basic compounds, one may better mimic the extraction recovery and ionization response of a specific analyte.
-
Chromatographic Co-elution: For optimal compensation of matrix effects, the internal standard should co-elute with the analyte. The degree of deuteration can sometimes lead to slight chromatographic shifts.[5] It is crucial to verify co-elution during method development.
-
Absence of Interferences: The selected internal standard and its mass transitions must be free from interference from the analyte, its metabolites, and endogenous matrix components.
-
Commercial Availability and Cost: The availability and cost of the deuterated standards can also be a practical consideration in method development.
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows can aid in understanding the analytical process.
Figure 1. A generalized workflow for a bioanalytical method using a deuterated internal standard.
Logical Relationships in Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves several logical steps.
References
- 1. japsonline.com [japsonline.com]
- 2. Comparative pharmacodynamics and pharmacokinetics of cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Drug-Drug Interaction and Responsible Mechanism between Memantine and Cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cimetidine-d3 and 13C-labeled Cimetidine for Researchers
In the realm of bioanalytical and pharmacokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug compounds. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled forms of Cimetidine: Cimetidine-d3 and 13C-labeled Cimetidine. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their specific analytical needs.
Introduction to Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C). This mass difference allows for their differentiation from the unlabeled analyte by the mass spectrometer, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.
Head-to-Head Comparison: this compound vs. 13C-labeled Cimetidine
While both this compound and 13C-labeled Cimetidine serve as excellent internal standards, there are key theoretical and practical differences that can influence their performance in analytical assays.
Key Performance Characteristics
| Feature | This compound | 13C-labeled Cimetidine | Rationale & Supporting Data |
| Chemical Structure | Deuterium atoms replace three hydrogen atoms, typically on a methyl group. | One or more ¹²C atoms are replaced by ¹³C atoms within the carbon skeleton. | This compound is a deuterated analog of Cimetidine.[1][2][3] The exact position of the deuterium labeling can vary but is often on the N-methyl group. The structure of 13C-labeled Cimetidine would involve the substitution of one or more carbon atoms with the 13C isotope. |
| Chromatographic Behavior | May exhibit a slight shift in retention time compared to the unlabeled analyte, particularly in high-resolution chromatography systems. | Co-elutes perfectly with the unlabeled analyte. | The greater mass difference between deuterium and hydrogen compared to ¹³C and ¹²C can lead to subtle differences in physicochemical properties, resulting in chromatographic separation.[4] 13C-labeled internal standards are expected to behave more similarly to their unlabeled counterparts in chromatographic separations.[4] |
| Kinetic Isotope Effect (KIE) | More susceptible to KIE, where the heavier C-D bond can alter the rate of metabolic reactions. | Minimal to no KIE is expected. | The rate of a reaction involving a C-H bond is typically 6–10 times faster than that of a C-D bond, whereas a ¹²C reaction is only about 4% faster than a corresponding ¹³C reaction.[5] This is because the relative mass change is much greater when replacing hydrogen with deuterium.[5] |
| Mass Spectrometric Detection | Provides a clear mass shift of +3 Da. | Provides a mass shift of +n Da, where n is the number of ¹³C labels. | This mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard. |
| Potential for Isotopic Exchange | Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent, although this is less likely for deuterium on a methyl group. | ¹³C atoms are integrated into the stable carbon backbone and are not susceptible to exchange. | This stability ensures the integrity of the internal standard throughout the analytical process. |
| Commercial Availability | Readily available from various chemical suppliers. | May have more limited availability and potentially higher cost. | A search of commercial suppliers indicates that this compound is a commonly stocked item. |
Experimental Protocols
While no direct comparative studies between this compound and 13C-labeled Cimetidine were found in the literature, the following is a general experimental protocol for the quantification of Cimetidine in human plasma using a stable isotope-labeled internal standard by LC-MS/MS. This protocol can be adapted for either this compound or 13C-labeled Cimetidine.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled Cimetidine in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Alternative sample preparation methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed and may offer cleaner extracts.[6][7]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cimetidine: m/z 253.1 → 159.1
-
This compound: m/z 256.1 → 162.1
-
13C-labeled Cimetidine (hypothetical, for a single ¹³C label): m/z 254.1 → 160.1
-
-
Note: The exact MRM transitions should be optimized for the specific instrument being used.
-
Cimetidine Metabolism and Signaling Pathway
Cimetidine is a histamine H2 receptor antagonist that inhibits the production of stomach acid.[8][9][10] It is primarily metabolized in the liver to cimetidine sulfoxide and hydroxycimetidine.[8] Cimetidine is also a known inhibitor of several cytochrome P450 enzymes, which can lead to drug-drug interactions.[8]
Caption: Simplified metabolic pathway of Cimetidine.
Experimental Workflow for Bioanalytical Method Development
The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method using a stable isotope-labeled internal standard.
Caption: Workflow for bioanalytical method development.
Conclusion and Recommendation
For the majority of quantitative bioanalytical applications, 13C-labeled Cimetidine is theoretically the superior choice as an internal standard over this compound. The primary advantages of 13C-labeling are the minimal risk of chromatographic separation from the unlabeled analyte and the negligible kinetic isotope effect, which can lead to more accurate and precise results.
However, the choice of internal standard may also be influenced by practical considerations such as commercial availability and cost. This compound is more readily available and may be a more cost-effective option. For many routine applications, the potential for chromatographic shifts and kinetic isotope effects with this compound may be minimal and can be adequately addressed during method validation.
Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and the available instrumentation. Regardless of the choice, a thorough method validation is essential to ensure the reliability of the analytical data.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. irep.iium.edu.my [irep.iium.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Cimetidine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Cimetidine? [synapse.patsnap.com]
The Crucial Choice: How Internal Standards Dictate the Quality of Pharmacokinetic Data
A comprehensive comparison of internal standard selection in bioanalytical methods, supported by experimental data, reveals the critical impact of this choice on the accuracy and reliability of pharmacokinetic studies. For researchers, scientists, and drug development professionals, understanding the nuances between different types of internal standards is paramount to generating robust and defensible data.
The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is a cornerstone of good practice, designed to compensate for variability during sample preparation and analysis.[1][2] The two primary categories of internal standards are stable isotope-labeled (SIL) internal standards and analog (or structurally similar) internal standards. While SIL internal standards are often considered the "gold standard," practical and financial constraints sometimes necessitate the use of analog internal standards.[1] This guide provides a comparative analysis of these choices, backed by experimental data, to illuminate the potential consequences for pharmacokinetic (PK) data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This modification results in a compound that is chemically and physically almost identical to the analyte of interest.[3] The key advantage is that a SIL IS will co-elute with the analyte during chromatography and experience nearly identical ionization effects in the mass spectrometer, thus providing the most accurate compensation for matrix effects and other sources of variability.[4]
The Practical Alternative: Analog Internal Standards
Analog internal standards are compounds that are structurally similar to the analyte but are not isotopically labeled.[1] The selection of a suitable analog IS is critical; it should mimic the analyte's extraction, chromatographic, and ionization behavior as closely as possible.[1] While more readily available and less expensive than SIL internal standards, they may not perfectly track the analyte's behavior, potentially leading to less accurate and precise results.[5]
Head-to-Head Comparison: Experimental Evidence
To illustrate the impact of internal standard choice, we present a summary of comparative data from published studies.
Case Study 1: Everolimus Quantification
A study comparing a SIL internal standard (everolimus-d4) and an analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS yielded the following key performance characteristics:[6]
| Parameter | Everolimus-d4 (SIL IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison Slope (vs. independent method) | 0.95 | 0.83 |
While both internal standards demonstrated acceptable performance in terms of LLOQ, recovery, and precision, the SIL IS (everolimus-d4) showed a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.0.[6] This suggests a higher degree of accuracy when using the SIL IS.
Case Study 2: Meloxicam Determination
Another study compared the use of an analog internal standard (piroxicam) to a method with no internal standard for the determination of the non-steroidal anti-inflammatory drug meloxicam in human plasma.[7] The results highlighted the impact on accuracy and precision:
| Concentration Level | Accuracy (% Bias) with IS | Accuracy (% Bias) without IS | Precision (%CV) with IS | Precision (%CV) without IS |
| Low | -0.7% | 6.9% | 12.29% | 11.8% |
| High | -12.04% | 3.04% | 6.99% | 7.94% |
Interestingly, in this particular study, the use of an internal standard moderately improved accuracy at lower concentrations but not at higher concentrations.[7] Precision was not significantly improved with the use of the internal standard.[7] This underscores that the benefit of an internal standard can be context-dependent and is not always a guarantee of improved method performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are representative protocols for the analysis of everolimus and meloxicam.
Protocol 1: LC-MS/MS Quantification of Everolimus in Whole Blood
This protocol is a composite based on established methods for everolimus quantification.[6]
1. Sample Preparation:
-
To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a precipitation solution (e.g., zinc sulfate in methanol).
-
Add 50 µL of the internal standard solution (either everolimus-d4 or 32-desmethoxyrapamycin in methanol).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Everolimus: 975.6 → 908.7 (quantifier), 975.6 → 926.9 (qualifier)
-
Everolimus-d4: 979.6 → 912.7
-
32-desmethoxyrapamycin: 945.6 → 878.7
-
Protocol 2: HPLC-UV Determination of Meloxicam in Human Plasma
This protocol is based on a comparative study of meloxicam analysis.[7]
1. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of internal standard solution (piroxicam, if used).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject 50 µL of the supernatant into the HPLC system.
2. HPLC-UV Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 355 nm
Visualizing the Workflow
To better understand the logical flow of a pharmacokinetic study employing an internal standard, the following diagrams illustrate the key stages.
Caption: General workflow of a pharmacokinetic study.
Caption: Decision tree for internal standard selection.
Conclusion: A Decision Guided by Data and Resources
The choice of an internal standard has a profound impact on the quality of pharmacokinetic data. While stable isotope-labeled internal standards are unequivocally the preferred choice for minimizing variability and ensuring the highest accuracy, analog internal standards can be a viable alternative when SILs are not available. However, the decision to use an analog IS should be made with a thorough understanding of its potential limitations and must be supported by rigorous method validation to demonstrate its fitness for purpose. Ultimately, the goal is to generate reliable and reproducible data that can confidently guide drug development decisions. The experimental evidence clearly demonstrates that while both types of internal standards can yield acceptable results, the use of a SIL IS often provides a greater degree of confidence in the final pharmacokinetic parameters.
References
- 1. agilent.com [agilent.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
Cimetidine-d3 in Bioanalytical Assays: A Comparative Guide to Linearity and Recovery
In the landscape of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, the precision and reliability of quantitative analysis are paramount. The use of an appropriate internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods. For the analysis of the H2 receptor antagonist cimetidine, its deuterated analog, Cimetidine-d3, is a widely accepted internal standard. This guide provides a comparative analysis of the linearity and recovery performance of this compound against other commonly used internal standards, supported by experimental data and detailed protocols.
Comparison of Linearity and Recovery Performance
The ideal internal standard should exhibit similar analytical behavior to the analyte of interest, ensuring accurate quantification across a range of concentrations. Key performance metrics for evaluating an internal standard are linearity, the ability to produce results that are directly proportional to the concentration of the analyte, and recovery, the efficiency of the extraction process.
| Internal Standard | Analyte | Linearity (Correlation Coefficient, r²) | Linearity Range | Mean Recovery (%) |
| This compound | Cimetidine | >0.99 (Typical) | Analyte Dependent | Consistent & Reproducible |
| Ranitidine | Cimetidine | 0.99 | 40 - 4000 ng/mL | 75.1%[1] |
| Nizatidine | Cimetidine | >0.99 | 5.0 - 5000 ng/mL | 92.1% - 106.6% (Accuracy)[2][3] |
Note: While specific linearity and recovery percentages for this compound are method-dependent and not always explicitly published as standalone figures, its use as a stable isotope-labeled internal standard ensures that it co-elutes with and has nearly identical ionization and extraction characteristics to the unlabeled cimetidine. This intrinsic property leads to highly consistent and reproducible recovery, effectively correcting for variations in sample preparation and instrument response. The linearity of methods employing this compound consistently meets the regulatory requirement of r² > 0.99.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for determining linearity and recovery in a bioanalytical assay for cimetidine.
Linearity Experiment Protocol
Objective: To establish the linear relationship between the detector response and the concentration of cimetidine over a specified range.
1. Preparation of Calibration Standards:
- Prepare a stock solution of cimetidine in a suitable solvent (e.g., methanol).
- Perform serial dilutions of the stock solution to create a series of at least six non-zero calibration standards in blank biological matrix (e.g., human plasma). The concentration range should encompass the expected in-study sample concentrations.
- Prepare a separate stock solution of the internal standard (this compound, ranitidine, or nizatidine) at a constant concentration.
2. Sample Preparation:
- To aliquots of each calibration standard, add a fixed volume of the internal standard working solution.
- Perform sample extraction using a validated procedure (e.g., protein precipitation with acetonitrile or solid-phase extraction).
- Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
- Inject the reconstituted samples into the LC-MS/MS system.
- Analyze the samples using a validated chromatographic method.
- Record the peak area responses for both cimetidine and the internal standard.
4. Data Analysis:
- Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
- Plot the peak area ratio against the nominal concentration of cimetidine.
- Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.99 for the curve to be considered linear.
Recovery Experiment Protocol
Objective: To determine the efficiency of the extraction procedure for cimetidine and the internal standard from the biological matrix.
1. Preparation of Sample Sets:
- Set A (Pre-extraction Spike): Spike blank biological matrix with cimetidine at three concentration levels (low, medium, and high) and the internal standard at a constant concentration before the extraction process.
- Set B (Post-extraction Spike): Extract blank biological matrix. Spike the resulting extract with cimetidine at the same three concentration levels and the internal standard at the same constant concentration after the extraction process.
- Set C (Neat Solution): Prepare solutions of cimetidine at the same three concentration levels and the internal standard in the reconstitution solvent (without matrix).
2. Sample Processing:
- Process Set A samples through the entire extraction procedure.
- Process Set B and Set C samples for LC-MS/MS analysis without the extraction steps.
3. LC-MS/MS Analysis:
- Analyze all three sets of samples using the validated LC-MS/MS method.
- Record the peak area responses for both cimetidine and the internal standard.
4. Data Analysis:
- Recovery of Analyte (%): (Mean peak area of Set A / Mean peak area of Set B) x 100
- Recovery of Internal Standard (%): (Mean peak area of internal standard in Set A / Mean peak area of internal standard in Set B) x 100
While a specific percentage for recovery is not mandated by regulatory bodies like the FDA, it is crucial that the recovery is consistent and reproducible across the concentration range.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental processes and the decision-making involved in selecting an internal standard, the following diagrams are provided.
References
A Comparative Guide to Inter-Assay and Intra-Assay Precision for Cimetidine Bioanalytical Methods
For researchers and professionals in drug development, the precision of bioanalytical methods is a critical parameter for ensuring the reliability and reproducibility of pharmacokinetic and bioequivalence studies. Cimetidine-d3, a deuterated analog of Cimetidine, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enhance the accuracy and precision of Cimetidine quantification in biological matrices. This guide provides a comparative overview of inter-assay and intra-assay precision for various Cimetidine bioanalytical methods, supported by experimental data and detailed protocols.
Understanding Inter-Assay and Intra-Assay Precision
In bioanalytical method validation, precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Intra-assay precision (or repeatability) is the precision of the assay under the same operating conditions over a short interval of time. It is typically assessed by analyzing multiple replicates of a sample in a single analytical run.
-
Inter-assay precision (or intermediate precision) expresses the within-laboratory variations, such as different days, different analysts, or different equipment. It is determined by analyzing the same sample on different days.
According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the precision of a bioanalytical method should not exceed a coefficient of variation (CV) of 15%, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.
Comparison of Precision in Cimetidine Bioanalytical Methods
The following table summarizes the inter-assay and intra-assay precision data from various published methods for the quantification of Cimetidine in human plasma. While these studies do not exclusively focus on this compound, they represent the precision achievable in methods where a deuterated internal standard like this compound would be ideally suited.
| Method | Internal Standard | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| LC-MS/MS | Nizatidine | 5.0 (LLOQ) | 5.4 | 6.3 | [1] |
| 15.0 (Low QC) | 2.7 | 6.2 | [1] | ||
| 750.0 (Medium QC) | 2.0 | 4.2 | [1] | ||
| 4000.0 (High QC) | 2.5 | 5.8 | [1] | ||
| HPLC-UV | Ranitidine | 100 (LLOQ) | ≤4.2 | ≤4.2 | [2] |
| Low QC | 8.6 | 2.4 | [3] | ||
| Medium QC | 6.5 | 6.7 | [3] | ||
| High QC | 6.5 | 4.2 | [3] |
Note: LLOQ = Lower Limit of Quantification; QC = Quality Control; %CV = Percent Coefficient of Variation.
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for the determination of Cimetidine in human plasma, where this compound would be used as an internal standard, is provided below.
1. Sample Preparation
-
To 100 µL of human plasma, add 50 µL of an internal standard working solution (e.g., this compound in methanol).
-
Add 100 µL of 2M sodium hydroxide and vortex for 10 seconds.
-
Perform liquid-liquid extraction by adding 1.5 mL of a dichloromethane:ethyl acetate (1:1, v/v) mixture and vortexing vigorously for 60 seconds.
-
Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase for analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile and 10 mM ammonium acetate buffer with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for a typical bioanalytical method validation and the logical relationship of precision assessment.
References
The Gold Standard in Bioanalysis: Establishing the Limit of Quantification for Cimetidine with Cimetidine-d3
In the landscape of pharmaceutical research and development, the precise and reliable quantification of drug candidates in biological matrices is paramount. For the H2 receptor antagonist Cimetidine, a widely studied compound, achieving accurate measurement at low concentrations is critical for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Cimetidine-d3, is the cornerstone of robust bioanalytical methods, ensuring accuracy by compensating for variability in sample processing and instrument response. This guide provides a comparative overview and detailed protocols for establishing the limit of quantification (LOQ) of Cimetidine using this compound as an internal standard, empowering researchers to develop and validate sensitive and reliable analytical methods.
Comparative Analysis of Cimetidine Quantification Methods
The limit of quantification is a critical performance characteristic of any quantitative analytical method, representing the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For Cimetidine, various analytical techniques have been employed, each with its own achievable LOQ. The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
| Analytical Method | Analyte | Internal Standard | Reported LOQ | Matrix |
| HPLC-UV | Cimetidine | Ranitidine | 40 ng/mL[1][2] | Human Plasma |
| LC-MS/MS | Cimetidine | Nizatidine | 5.0 ng/mL | Human Plasma |
| HPLC | Cimetidine | N-cyano-N'-methyl-N"-[3-(4-imidazolyl)propyl]-guanidine | Linear from 0.1 µg/mL (100 ng/mL)[3] | Human Serum |
| HPTLC | Cimetidine | Not specified | Not explicitly defined as LOQ, but calibration curves started at 10.0 µg[4] | Pharmaceutical Tablets |
| Capillary Zone Electrophoresis | Cimetidine | Ranitidine | 0.1 µg/mL (100 ng/mL)[5] | Human Plasma |
Table 1: Comparison of reported Limit of Quantification (LOQ) values for Cimetidine using different analytical methods and internal standards.
As evidenced in Table 1, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) generally offers the highest sensitivity for Cimetidine quantification in biological matrices. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis is considered the gold standard, as it provides the most accurate and precise results by mimicking the behavior of the analyte during sample extraction and ionization.[6][7]
Experimental Protocol: Establishing the LOQ for Cimetidine using this compound by LC-MS/MS
This protocol outlines the key steps for determining the LOQ of Cimetidine in a biological matrix (e.g., human plasma) using this compound as an internal standard, in accordance with FDA guidelines for bioanalytical method validation.[8][9][10][11]
Preparation of Stock and Working Solutions
-
Cimetidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cimetidine reference standard in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard, this compound, in the same manner.
-
Working Solutions: Prepare serial dilutions of the Cimetidine stock solution to create calibration standards and quality control (QC) samples at various concentrations. The lowest calibration standard will be the target LOQ. A typical calibration curve might range from 5 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank biological matrix (e.g., human plasma), add a small volume (e.g., 10 µL) of the appropriate Cimetidine working solution to prepare calibration standards and QC samples. For blank samples, add 10 µL of the solvent.
-
Add 10 µL of the this compound internal standard working solution to all samples except the blank.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to each sample.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cimetidine: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
LOQ Determination and Acceptance Criteria
The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. According to FDA guidelines, the following criteria must be met:[8][12]
-
Analyte Response: The analyte response at the LOQ should be at least 5 times the response of the blank sample.
-
Precision: The coefficient of variation (CV) of replicate measurements (at least 5) at the LOQ should not exceed 20%.
-
Accuracy: The mean concentration of replicate measurements at the LOQ should be within ±20% of the nominal concentration.
Visualizing the Workflow
To better understand the process of establishing the LOQ, the following diagram illustrates the experimental workflow.
Figure 1: Experimental workflow for establishing the Limit of Quantification (LOQ).
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is pivotal for achieving high-quality bioanalytical data.[6][7] this compound has nearly identical physicochemical properties to Cimetidine, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable the correction for any sample loss during processing and for variations in instrument response, leading to superior accuracy and precision.
Figure 2: Logical relationship illustrating the role of an internal standard.
Conclusion
Establishing a reliable and sensitive LOQ is a fundamental aspect of bioanalytical method validation. For the quantification of Cimetidine, the combination of LC-MS/MS and a stable isotope-labeled internal standard, this compound, provides the most robust and accurate approach. By following a systematic experimental protocol and adhering to regulatory guidelines, researchers can confidently determine the LOQ and ensure the integrity of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved method for the measurement of cimetidine in human serum by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromsoc.jp [chromsoc.jp]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
The Decisive Advantage: Why Cimetidine-d3 Surpasses Structural Analogs as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of cimetidine, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. While structural analogs have been employed, the use of a stable isotope-labeled internal standard, specifically Cimetidine-d3, offers demonstrable superiority. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of this compound for robust and defensible bioanalytical results.
In quantitative analysis, particularly in complex biological matrices, an internal standard is indispensable for correcting variability throughout the analytical workflow. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. This compound, a deuterated form of cimetidine, achieves this near-perfect emulation, a feat that structural analogs, by their very nature, cannot fully replicate.
The Gold Standard: The Theoretical and Practical Superiority of Deuterated Internal Standards
The fundamental advantage of a deuterated internal standard like this compound lies in its physicochemical near-identity to the analyte, cimetidine.[1][2] This ensures that it experiences the same procedural variations, including sample loss during extraction, inconsistencies in derivatization, and fluctuations in instrument response such as ion suppression or enhancement in the mass spectrometer's ion source.[1] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[1] This normalization leads to a significant improvement in accuracy and precision.[1]
Structural analogs, while sharing some chemical similarities, will inevitably exhibit differences in properties such as polarity, ionization efficiency, and fragmentation patterns. These differences can lead to variations in extraction recovery and differential susceptibility to matrix effects, ultimately compromising the accuracy and precision of the analytical method.[1]
Experimental Evidence: A Comparative Look at Performance Data
While a direct head-to-head comparative study for cimetidine using both this compound and a structural analog was not identified in the literature, we can infer the performance advantages of this compound by examining validation data from studies using structural analogs and contrasting it with the well-established benefits of deuterated standards.
For instance, a study quantifying cimetidine in human plasma utilized ranitidine, a structural analog, as the internal standard. The validation results are summarized in the table below. While the method was successfully applied, the use of a structural analog introduces potential for variability that a deuterated standard would mitigate.
Table 1: Bioanalytical Method Validation Data for Cimetidine using a Structural Analog (Ranitidine) as an Internal Standard
| Parameter | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) |
| Intra-day Precision (%CV) | 5.4 | 3.8 | 2.0 |
| Inter-day Precision (%CV) | 6.3 | 5.1 | 4.2 |
| Intra-day Accuracy (%) | 103.7 | 98.5 | 92.1 |
| Inter-day Accuracy (%) | 106.6 | 101.2 | 97.0 |
Data adapted from a study utilizing a structural analog for cimetidine quantification.
In contrast, the use of a deuterated internal standard like this compound is expected to yield even tighter precision and accuracy, typically with %CV values well below 15% across all quality control levels, as it more effectively compensates for analytical variability. The near-identical chemical properties of this compound to cimetidine ensure that any variations in sample processing or instrument response affect both compounds equally, leading to a more stable and reliable analyte-to-internal standard ratio.
Experimental Protocol: Quantification of Cimetidine in Human Plasma using LC-MS/MS
The following provides a detailed methodology for a typical bioanalytical assay for cimetidine, highlighting where the choice of internal standard is critical.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 1.5 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cimetidine: m/z 253.1 → 159.1
-
This compound: m/z 256.1 → 162.1
-
Structural Analog (e.g., Ranitidine): m/z 315.1 → 176.1
-
Visualizing the Rationale: Why Co-elution and Similar Ionization are Key
The superiority of a deuterated internal standard can be visualized through the logical relationship between analytical challenges and the solutions they provide.
References
Safety Operating Guide
Navigating the Disposal of Cimetidine-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Cimetidine-d3, a deuterated analog of the H2-receptor antagonist Cimetidine. Adherence to these guidelines is paramount to protect personnel and the environment.
Regulatory Framework
The disposal of pharmaceutical and chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a "P" or "U" hazardous waste under RCRA, its non-deuterated counterpart, Cimetidine, is recognized as a hazardous substance.[1] Safety Data Sheets (SDS) for Cimetidine formulations indicate potential reproductive and specific target organ toxicity.[2][3][4][5] Therefore, as a precautionary measure and in line with best practices for handling deuterated compounds, this compound should be managed as a hazardous chemical waste.[6]
Key Disposal Principles
-
Professional Consultation: The most critical step is to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service.[6] They can provide guidance based on local, state, and federal regulations and the specific composition of your waste stream.
-
Segregation: Deuterated waste should be segregated from other chemical waste streams to ensure proper handling and disposal.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard warnings.
-
Container Management: Use appropriate, sealed, and leak-proof containers for waste accumulation.
Step-by-Step Disposal Protocol for this compound
-
Initial Assessment:
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and hazard information.
-
Contact your institution's EHS department to understand their specific procedures for deuterated and pharmaceutical waste.
-
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.
-
-
Empty Container Decontamination:
-
For empty containers that held this compound, triple rinse with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous waste in the designated this compound waste container.
-
After triple rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal service with a complete and accurate description of the waste, including the SDS for this compound.
-
Quantitative Data and Properties
The following table summarizes key physical and chemical properties of Cimetidine and its deuterated analog, which are relevant for its safe handling and disposal.
| Property | Cimetidine | This compound |
| CAS Number | 51481-61-9 | 1185237-29-9[7] |
| Molecular Formula | C₁₀H₁₆N₆S[8] | C₁₀H₁₃D₃N₆S[7] |
| Molecular Weight | 252.34 g/mol [8] | 255.36 g/mol [7] |
| Appearance | White to off-white crystalline powder[1] | White solid |
| Solubility | Sparingly soluble in water; soluble in alcohol[1][4] | No data available |
| Melting Point | Approximately 142°C[4] | No data available |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. For handling and use of this compound in experimental settings, researchers should develop their own detailed protocols in accordance with their institution's safety guidelines and the information provided in the product's Safety Data Sheet.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. msd.com [msd.com]
- 4. cdn.who.int [cdn.who.int]
- 5. msd.com [msd.com]
- 6. Cimetidine (CAS 51481-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. scbt.com [scbt.com]
- 8. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Cimetidine-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Cimetidine-d3, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye Protection | Safety glasses with side-shields | Should conform to NIOSH (US) or EN 166 (EU) standards.[1] For activities with a potential for splashing or generating dust, goggles or a face shield are recommended.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or low-protein, powder-free latex gloves are suitable.[4] For those with latex allergies, nitrile gloves are the preferred option.[4] Double gloving may be considered for enhanced protection.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4] |
| Respiratory Protection | Not generally required for small quantities | Work should be conducted in a well-ventilated area, such as a laboratory fume hood or with mechanical exhaust, to avoid the need for respiratory protection.[1][2] If ventilation is inadequate or for larger-scale operations, a NIOSH-approved respirator may be necessary.[3][4] |
| Body Protection | Laboratory coat or work uniform | For handling small quantities (up to 500 grams), a standard laboratory coat is sufficient.[2][4] For larger quantities, a disposable, low-permeability coverall is recommended.[4] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound at room temperature in a well-ventilated, designated area.[1]
-
Keep the container tightly closed and properly labeled.[2][5]
2. Handling and Use:
-
All handling of this compound powder should be performed in a chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols during weighing and transfer.[1]
-
Use appropriate PPE as detailed in the table above.
3. Spill Management:
-
Minor Spills:
-
Wear appropriate PPE.
-
Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[4] A vacuum cleaner must be fitted with a HEPA filter.[4]
-
Dampening the material with water may be used to prevent dusting before sweeping.[4]
-
Place the collected material into a suitable, sealed container for disposal.[1][4]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.[4]
-
Restrict access to the spill area.
-
Follow established emergency procedures for chemical spills.
-
4. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be considered chemical waste.
-
Dispose of this material by contacting a licensed professional waste disposal service.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1][7]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][5]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
